WZU-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16N2O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-phenyl-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C22H16N2O/c25-22(24-20-10-4-8-18-9-5-15-23-21(18)20)19-13-11-17(12-14-19)16-6-2-1-3-7-16/h1-15H,(H,24,25) |
InChI Key |
KWQYSNHHYBZQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Interleukin-13
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-13 (IL-13), a pleiotropic Th2 cytokine, plays a pivotal role in the pathogenesis of allergic inflammation and other chronic diseases, including asthma and fibrosis. Its intricate signaling network, initiated by its binding to a complex receptor system, offers multiple avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the mechanism of action of IL-13, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. Quantitative data on receptor binding affinities and the inhibitory effects of targeted therapeutics are presented, alongside detailed protocols for key experimental assays. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of IL-13's molecular and cellular functions.
Introduction
Interleukin-13 is a central mediator of type 2 immune responses. It shares structural and functional similarities with IL-4 and exerts its effects on a wide range of hematopoietic and non-hematopoietic cells, including B cells, macrophages, eosinophils, epithelial cells, and fibroblasts[1]. The biological activities of IL-13 are critical in the effector phase of allergic inflammation, contributing to hallmark features such as airway hyperresponsiveness, mucus hypersecretion, and tissue remodeling[1]. Understanding the precise molecular mechanisms governing IL-13 signaling is paramount for the development of novel and effective therapies for IL-13-driven pathologies.
The Interleukin-13 Receptor System
The biological effects of IL-13 are initiated by its interaction with a complex receptor system. This system comprises two primary receptor chains: IL-13 receptor alpha 1 (IL-13Rα1) and IL-13 receptor alpha 2 (IL-13Rα2).
2.1. The Type II Receptor Signaling Complex: The canonical signaling pathway for IL-13 involves the Type II receptor , a heterodimer of IL-13Rα1 and IL-4 receptor alpha (IL-4Rα) . IL-13 first binds to IL-13Rα1 with moderate affinity, which then recruits IL-4Rα to form a high-affinity signaling complex[2]. This complex is the primary mediator of IL-13's pro-inflammatory and pro-fibrotic effects in non-hematopoietic cells[3].
2.2. The IL-13Rα2 Decoy Receptor: IL-13 also binds with very high affinity to IL-13Rα2 . Traditionally, IL-13Rα2 has been considered a "decoy" receptor due to its short cytoplasmic tail, which was thought to preclude signal transduction. Its primary role was believed to be the sequestration and neutralization of IL-13, thereby acting as a negative regulator of IL-13 signaling[4][5]. However, emerging evidence suggests that IL-13Rα2 may have signaling capabilities in certain contexts, potentially through pathways independent of the canonical JAK/STAT cascade[4].
Data Presentation: Quantitative Receptor-Ligand Interactions
The following table summarizes the reported binding affinities (Dissociation Constant, Kd) for IL-13 and its receptor components.
| Ligand | Receptor/Receptor Complex | Binding Affinity (Kd) | Reference |
| IL-13 | IL-13Rα1 | ~30 nM | [2] |
| IL-13/IL-13Rα1 complex | IL-4Rα | ~20 nM | [2] |
| IL-13 | IL-13Rα2 | <10-15 M (extraordinarily high) | |
| IL-4 | IL-4Rα | 20-300 pM (very high) | |
| IL-4/IL-4Rα complex | IL-13Rα1 | ~487 nM (low) | [2] |
Core Signaling Pathways
Upon formation of the active Type II receptor complex, a cascade of intracellular signaling events is initiated, leading to the transcriptional regulation of IL-13-responsive genes.
3.1. The Canonical JAK/STAT Pathway: The primary and most well-characterized signaling pathway activated by IL-13 is the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.
-
Activation of JAKs: Upon heterodimerization of IL-13Rα1 and IL-4Rα, the receptor-associated Janus kinases, JAK1 and Tyrosine kinase 2 (Tyk2) , are brought into close proximity and trans-phosphorylate each other, leading to their activation[6].
-
Phosphorylation of STAT6: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-4Rα subunit. These phosphorylated sites serve as docking sites for the transcription factor STAT6 [4].
-
STAT6 Dimerization and Nuclear Translocation: Once recruited to the receptor, STAT6 is itself phosphorylated by the JAKs. Phosphorylated STAT6 molecules then dissociate from the receptor, form homodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT6 dimers bind to specific DNA consensus sequences in the promoters of target genes, thereby initiating their transcription. Key genes upregulated by the IL-13/STAT6 axis include those involved in allergic inflammation, such as eotaxin, and those contributing to tissue remodeling.
3.2. Alternative Signaling Pathways: While the JAK/STAT6 pathway is central to IL-13 signaling, other pathways have also been implicated in mediating some of its effects. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which has been linked to IL-13-induced fibrosis.
Mandatory Visualization: Signaling Pathways
Caption: IL-13 Signaling Pathways.
Therapeutic Targeting of the IL-13 Pathway
The central role of IL-13 in allergic diseases has made it an attractive target for therapeutic intervention. Monoclonal antibodies that neutralize IL-13 have shown clinical efficacy.
-
Tralokinumab and Lebrikizumab: These are human monoclonal antibodies that bind to IL-13, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.
Data Presentation: Inhibitory Concentrations of IL-13 Antagonists
| Antagonist | Target | IC50 | Cell Type | Assay | Reference |
| Tralokinumab | IL-13 | 217 pM | Human Epidermal Keratinocytes | CCL2 Secretion | [7] |
| Tralokinumab | IL-13 | 336 pM | Human Dermal Fibroblasts | CCL2 Secretion | [7] |
| Lebrikizumab | IL-13 | < 10 pM (Binding Affinity) | - | Surface Plasmon Resonance |
Experimental Protocols
The elucidation of the IL-13 mechanism of action has been made possible through a variety of key experimental techniques. Detailed protocols for some of these essential assays are provided below.
Western Blot for Phosphorylated STAT6 (p-STAT6)
This protocol details the detection of IL-13-induced phosphorylation of STAT6, a key activation event in the canonical signaling pathway.
5.1.1. Materials:
-
Cell line of interest (e.g., A549, primary human bronchial epithelial cells)
-
Recombinant human IL-13
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT6 (Tyr641) and rabbit anti-total STAT6
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
5.1.2. Procedure:
-
Cell Culture and Stimulation: Plate cells and grow to desired confluency. Serum-starve cells for 4-6 hours prior to stimulation. Treat cells with varying concentrations of IL-13 for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape cells and collect lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6.
Mandatory Visualization: Experimental Workflow
Caption: Western Blot Workflow for p-STAT6.
Quantitative Real-Time PCR (qRT-PCR) for IL-13 Target Gene Expression
This protocol describes the measurement of changes in mRNA levels of IL-13-responsive genes.
5.2.1. Materials:
-
Cell line of interest
-
Recombinant human IL-13
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., CCL2, SPDEF) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
5.2.2. Procedure:
-
Cell Culture and Stimulation: Treat cells with IL-13 for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the reactions in a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol details the quantification of secreted proteins, such as chemokines, in response to IL-13 stimulation.
5.3.1. Materials:
-
Cell line of interest
-
Recombinant human IL-13
-
ELISA kit for the cytokine of interest (e.g., human CCL2/MCP-1)
-
Microplate reader
5.3.2. Procedure:
-
Cell Culture and Stimulation: Plate cells and treat with IL-13 for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and use it to determine the concentration of the cytokine in the samples.
Conclusion
The mechanism of action of Interleukin-13 is a complex and tightly regulated process, primarily driven by the activation of the JAK/STAT6 signaling pathway through the Type II receptor. The detailed understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, has been instrumental in the development of targeted therapies for IL-13-mediated diseases. Further research into the nuances of IL-13 signaling, including the potential roles of alternative pathways and the IL-13Rα2 receptor, will continue to unveil new opportunities for therapeutic intervention and a more comprehensive understanding of type 2 immunity.
References
WZU-13 Carboxylesterase Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZU-13 has been identified as a novel and efficient inhibitor of carboxylesterases (CES), a class of enzymes pivotal in the metabolism of a wide array of ester-containing drugs and endogenous compounds. Discovered through a sophisticated high-throughput screening process, this compound presents a promising candidate for therapeutic applications where modulation of carboxylesterase activity is desired. This technical guide provides a comprehensive overview of the discovery and foundational concepts related to this compound, based on currently available scientific literature.
Carboxylesterases are serine hydrolases that play a crucial role in the detoxification of xenobiotics and the activation of various prodrugs.[1] The modulation of CES activity is a significant area of interest in drug development, as it can influence the pharmacokinetic profiles and efficacy of numerous therapeutic agents. The discovery of potent and selective CES inhibitors like this compound is therefore of high scientific and clinical relevance.
Discovery of this compound
This compound was identified from a chemical library utilizing a visual high-throughput screening method.[2] This innovative screening process was enabled by a newly designed and synthesized fluorescent probe, BDPN2-CES. This probe exhibits a remarkable 182-fold fluorescence enhancement upon interaction with carboxylesterases, allowing for the rapid and sensitive detection of enzyme activity and its inhibition.[2] The development of such sensitive probes represents a significant advancement in the field, facilitating the discovery of new CES modulators.[3]
Quantitative Data
A comprehensive summary of the quantitative data for this compound, including its inhibitory potency (e.g., IC50, Ki), is crucial for its evaluation as a drug candidate. However, at the time of this report, specific quantitative data for this compound has not been made publicly available in the referenced literature. For the purpose of illustrating how such data would be presented, the following table provides a template with example data for a hypothetical carboxylesterase inhibitor.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| This compound | Carboxylesterase | Data not available | Data not available | Data not available |
| Example Inhibitor A | hCE1 | 50 | 25 | Competitive |
| Example Inhibitor B | hCE2 | 120 | 60 | Non-competitive |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The specific protocols for the synthesis, screening, and characterization of this compound are contained within the supporting information of the primary research article, which is not publicly accessible. Below are generalized methodologies for key experiments typically involved in the discovery of a carboxylesterase inhibitor.
High-Throughput Screening (HTS) Protocol for Carboxylesterase Inhibitors
This generalized protocol is based on the use of a fluorescent probe for CES activity.
-
Preparation of Assay Plates: 384-well microplates are prepared with the test compounds from a chemical library at a defined concentration.
-
Enzyme and Probe Addition: A solution containing recombinant human carboxylesterase and the fluorescent probe (e.g., BDPN2-CES) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.
-
Incubation: The plates are incubated at 37°C for a specified period to allow for the enzymatic reaction to occur.
-
Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: A decrease in fluorescence signal compared to control wells (containing enzyme and probe but no inhibitor) indicates potential inhibitory activity. Hits are selected based on a predefined threshold of inhibition.
Carboxylesterase Inhibition Assay (IC50 Determination)
-
Serial Dilution of Inhibitor: The identified inhibitor (e.g., this compound) is serially diluted to create a range of concentrations.
-
Assay Setup: The assay is performed in a similar manner to the HTS protocol, with each concentration of the inhibitor tested in triplicate.
-
Data Measurement: Fluorescence is measured after a fixed incubation time.
-
IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Relationships and Workflows
Visual diagrams are essential for understanding the complex processes in drug discovery. The following diagrams, generated using the DOT language, illustrate the general workflow for the discovery of a carboxylesterase inhibitor and a conceptual signaling pathway that could be influenced by such an inhibitor.
Caption: Workflow for the discovery of this compound.
Caption: Conceptual signaling pathway of prodrug activation by carboxylesterase and its inhibition by this compound.
Conclusion and Future Directions
The discovery of this compound as a potent carboxylesterase inhibitor marks a significant step forward in the development of novel therapeutics. The use of the highly sensitive BDPN2-CES fluorescent probe in a high-throughput screening campaign has proven to be a successful strategy for identifying new modulators of CES activity.[2]
Further research is required to fully characterize the pharmacological profile of this compound. This includes the determination of its inhibitory constants (IC50 and Ki) against different carboxylesterase isoforms, elucidation of its mechanism of action, and assessment of its effects on cellular signaling pathways. The availability of detailed experimental protocols will be essential for the broader scientific community to build upon this initial discovery. The promising initial findings suggest that this compound could be a valuable tool for studying CES-related pathological processes and may emerge as a therapeutic candidate for diseases associated with carboxylesterase overexpression.[2]
References
WZU-13: A Technical Guide to a Novel Carboxylesterase Inhibitor
CAS Number: 304882-43-7 Chemical Name: N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide
This technical guide provides an in-depth overview of WZU-13, a potent inhibitor of carboxylesterases (CES). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its biochemical activity, mechanism of action, and potential therapeutic implications. This document includes detailed experimental protocols and visual diagrams to facilitate a thorough understanding of this compound.
Introduction
This compound, with the CAS number 304882-43-7, has been identified as a significant inhibitor of carboxylesterases. These enzymes play a crucial role in the hydrolysis of a wide range of ester-containing endogenous and xenobiotic compounds, including therapeutic drugs. By inhibiting CES, compounds like this compound can modulate the metabolism of these substrates, which has important implications for drug efficacy and toxicity. Furthermore, emerging evidence suggests a link between carboxylesterase activity and the regulation of key cellular signaling pathways, such as the Wnt/β-catenin pathway, highlighting the potential of CES inhibitors in broader therapeutic areas.
Physicochemical Properties and Quantitative Data
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 304882-43-7 | N/A |
| Molecular Formula | C22H16N2O | N/A |
| Molecular Weight | 324.38 g/mol | N/A |
| CES Inhibition | 77% at 100 µM | [1] |
Further quantitative data, such as IC50 values against specific CES isoforms, are currently not publicly available but are a subject of ongoing research.
Mechanism of Action
This compound functions as a direct inhibitor of carboxylesterases. The primary mechanism involves the binding of this compound to the active site of the CES enzyme, thereby preventing the hydrolysis of its natural and synthetic substrates.
Carboxylesterase Inhibition
Carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of numerous ester-containing compounds. This compound has been demonstrated to effectively inhibit CES activity. This inhibition can lead to increased plasma concentrations and prolonged half-lives of co-administered drugs that are substrates of CES, potentially enhancing their therapeutic effects or altering their safety profiles.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and is frequently dysregulated in diseases such as cancer.[1][2][3][4] A specific carboxylesterase, Notum, has been identified as a negative regulator of the Wnt pathway.[1][5][6][7][8] Notum deacylates Wnt proteins, a post-translational modification essential for their signaling activity.[1][5][6][7][8] By inhibiting CES enzymes like Notum, this compound is hypothesized to prevent the inactivation of Wnt ligands, leading to an upregulation of Wnt/β-catenin signaling. This would result in the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.[2][4]
Hypothesized Wnt Pathway Modulation by this compound
Caption: Hypothesized mechanism of this compound in the Wnt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound.
Synthesis of N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide (this compound)
Synthetic Workflow for this compound
Caption: A plausible synthetic workflow for this compound.
Step 1: Acyl Chloride Formation
-
To a solution of [1,1'-biphenyl]-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.
-
A catalytic amount of dimethylformamide (DMF) may be added.
-
Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude [1,1'-biphenyl]-4-carbonyl chloride.
Step 2: Amide Coupling
-
Dissolve the crude [1,1'-biphenyl]-4-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a solution of 8-aminoquinoline and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-(8-quinolinyl)-[1,1'-biphenyl]-4-carboxamide (this compound).
Carboxylesterase Inhibition Assay
The inhibitory activity of this compound on carboxylesterase can be determined using a colorimetric or fluorometric assay. A common method utilizes the substrate p-nitrophenyl acetate (p-NPA), which is hydrolyzed by CES to produce the chromogenic product p-nitrophenol.[1][5][6][7][8]
Experimental Workflow for CES Inhibition Assay
Caption: Workflow for a carboxylesterase inhibition assay.
Materials:
-
Purified human carboxylesterase 1 (CES1) or other CES isoforms
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in phosphate buffer to obtain a range of concentrations.
-
In a 96-well plate, add the CES enzyme solution to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control group with solvent only.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a fresh solution of p-NPA in phosphate buffer.
-
Initiate the enzymatic reaction by adding the p-NPA solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes) using a microplate reader.
-
Calculate the rate of p-nitrophenol formation from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the roles of carboxylesterases in various physiological and pathological processes. Its ability to inhibit CES activity suggests potential applications in modulating drug metabolism and, intriguingly, in the regulation of the Wnt/β-catenin signaling pathway. Further research is warranted to fully elucidate its therapeutic potential, including more detailed studies on its isoform selectivity, in vivo efficacy, and its precise mechanism of action within the Wnt pathway. The experimental protocols and conceptual frameworks provided in this guide are intended to support and stimulate such future investigations.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Wnt/β-catenin pathway regulates growth and maintenance of colonospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Novel Carboxylesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CEs) are a ubiquitous superfamily of serine hydrolases that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1] These enzymes catalyze the hydrolysis of ester, thioester, and amide bonds, influencing the pharmacokinetics and pharmacodynamics of numerous clinical agents. Inhibition of carboxylesterase activity presents a significant therapeutic opportunity to modulate drug metabolism, either to enhance the efficacy of prodrugs activated by CEs or to reduce the toxicity of drugs metabolized by these enzymes. This guide provides an in-depth overview of the core principles and methodologies for the identification of novel carboxylesterase inhibitors, with a focus on data presentation, experimental protocols, and the visualization of relevant biological pathways.
Key Classes of Novel Carboxylesterase Inhibitors
The search for potent and selective carboxylesterase inhibitors has led to the discovery of several chemical scaffolds. The following sections summarize the key classes of these inhibitors, with their quantitative inhibition data presented for comparative analysis.
1,2-Diones (Benzils and Analogues)
Benzil (diphenylethane-1,2-dione) and its analogues represent a prominent class of potent and selective carboxylesterase inhibitors.[2] The 1,2-dione moiety has been identified as crucial for their inhibitory activity.[2] These compounds have been shown to inhibit CEs in the low nanomolar range and exhibit selectivity for CEs over other serine hydrolases like acetylcholinesterase.[2]
| Compound | Target Enzyme | Substrate | Inhibition Constant (Ki) | IC50 | Reference |
| Benzil | hiCE (hCE2) | o-Nitrophenyl acetate | 15 nM | 38 nM, 44 nM | [1][3] |
| Benzil | hCE1 | o-Nitrophenyl acetate | 45 nM | - | [1] |
| 4,4'-Dichlorobenzil | hiCE (hCE2) | - | 27.5 nM | - | [3] |
| 4,4'-Dichlorobenzil | hCE1 | - | 106 nM | - | [3] |
| 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | hiCE (hCE2) | - | 3.2 nM | - | [3] |
| 1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione | hCE1 | - | 4.1 nM | - | [3] |
| 2,2'-Naphthil | Rabbit Liver CE | o-Nitrophenyl acetate | 1 nM | - | [4] |
Isatins (Indole-2,3-diones)
Isatins, which also contain a 1,2-dione moiety, have been identified as another class of potent carboxylesterase inhibitors.[1] Their inhibitory potency is often correlated with their hydrophobicity, with more lipophilic analogues demonstrating higher affinity.[5]
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| N-alkyl isatins (various) | BChE | - | 3.77 µM (for 4i) | [6] |
| Isatin Analogues (hydrophobic) | hCE1, hiCE | nM range | - | [5] |
Trifluoromethyl Ketones (TFKs)
Trifluoromethyl ketones are transition-state analogue inhibitors that have demonstrated potent inhibition of various carboxylesterases.[7] These compounds can form a reversible covalent bond with the catalytic serine residue of the enzyme.[8]
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Thioether TFKs | Mammalian CEs | 0.3 - 1670 nM | [9] |
| Sulfanyl, Sulfinyl, and Sulfonyl TFKs | Mammalian CEs | As low as 0.3 nM | [7] |
Sulfonamides
Bisbenzene sulfonamides have been identified as specific inhibitors of human intestinal carboxylesterase (hiCE), with Ki values in the low nanomolar range.[1] A key advantage of this class is their lack of inhibitory activity against cholinesterases.[1]
| Compound Class | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Bisbenzene sulfonamides | hiCE (hCE2) | Low nM range | [1] |
Natural Products
A variety of natural products have been shown to inhibit carboxylesterase activity. This is a growing area of research with significant potential for the discovery of novel inhibitor scaffolds.
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference |
| Loperamide | hiCE (hCE2) | 1.5 µM | - | [1] |
| 27-Hydroxycholesterol | hCE1 | 33 nM | - | [1] |
Experimental Protocols for Inhibitor Identification
The identification and characterization of novel carboxylesterase inhibitors involve a series of well-defined experimental procedures. The following protocols provide a detailed methodology for key experiments.
High-Throughput Screening for Carboxylesterase Activity
This protocol outlines a fluorometric assay for the high-throughput screening of potential carboxylesterase inhibitors.
Materials:
-
Recombinant human carboxylesterase (hCE1 or hCE2)
-
CE Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl Acetate (4-MUA) or Fluorescein Diacetate (FDA))[10]
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Benzil)[11]
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant carboxylesterase to the desired concentration in cold CE Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Compound Plating: Add 1 µL of test compounds at various concentrations (typically in a serial dilution) to the wells of the 96-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme Addition: Add 50 µL of the diluted enzyme solution to each well containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for the interaction between the inhibitors and the enzyme.
-
Substrate Addition: Prepare the substrate solution by diluting the fluorogenic substrate in CE Assay Buffer to the desired final concentration (e.g., 100 µM for FDA).[10] Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for fluorescein).[10]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound concentration relative to the DMSO control.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
Procedure:
-
Perform the carboxylesterase activity assay as described above with a range of inhibitor concentrations.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a more fundamental measure of inhibitor potency than the IC50 value as it is independent of substrate concentration.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Perform the carboxylesterase activity assay with multiple concentrations of the substrate and the inhibitor.
-
Data Analysis: Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition). This can be done by creating Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Ki Calculation: Alternatively, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Signaling Pathways Regulating Carboxylesterase Expression
The expression of carboxylesterases is regulated by complex signaling networks, which can be important considerations in drug development.
PXR and CAR Signaling Pathway
The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that play a key role in regulating the expression of drug-metabolizing enzymes, including carboxylesterases.[12]
PXR and CAR signaling pathway regulating carboxylesterase gene expression.
Akt/mTOR/HIF-1α Signaling Pathway
The Akt/mTOR/HIF-1α signaling pathway has also been implicated in the regulation of carboxylesterase expression, particularly in the context of metabolic diseases like type 2 diabetes.
Akt/mTOR/HIF-1α pathway leading to decreased carboxylesterase expression.
Experimental Workflow for Inhibitor Identification
The overall process for identifying and characterizing novel carboxylesterase inhibitors can be visualized as a logical workflow.
Experimental workflow for the identification of novel carboxylesterase inhibitors.
Conclusion
The identification of novel carboxylesterase inhibitors is a dynamic field with significant implications for drug development. By employing robust screening methodologies, detailed kinetic characterization, and a thorough understanding of the regulatory pathways, researchers can effectively identify and optimize potent and selective inhibitors. The systematic presentation of quantitative data and the visualization of complex biological processes, as outlined in this guide, are essential for advancing our understanding and therapeutic application of carboxylesterase modulation.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metabolomics.se [metabolomics.se]
- 10. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxylesterase Inhibition| Evotec [evotec.com]
- 12. Targeting xenobiotic receptors PXR and CAR in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactive Profile of WZU-13: A Deep Dive into its Biological Activities and Molecular Targets
A comprehensive analysis of the available scientific literature reveals no specific molecule or compound designated as "WZU-13." Extensive searches across multiple databases have yielded no information on the biological activity, molecular targets, or mechanism of action for a substance with this identifier.
This suggests that "this compound" may be a very recent discovery, a proprietary compound not yet disclosed in public-facing research, or potentially an incorrect or alternative designation for a known molecule.
While a detailed technical guide on this compound cannot be provided at this time due to the absence of data, this report aims to serve as a foundational framework that can be populated once information becomes available. The subsequent sections outline the standard methodologies and data presentation formats that would be employed to characterize the bioactivity and targets of a novel compound.
Section 1: Quantitative Analysis of Biological Activity
In the event of data availability for this compound, its biological activities would be quantified and summarized in a tabular format for clarity and comparative analysis. This would typically include metrics such as:
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of this compound that induces a response halfway between the baseline and maximum after a specified exposure time.
-
Ki (Inhibition constant): A measure of the binding affinity of this compound to its target enzyme or receptor.
-
MIC (Minimum inhibitory concentration): The lowest concentration of this compound that prevents visible growth of a microorganism.
Table 1: Hypothetical Quantitative Biological Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value (e.g., µM) |
| Cell Viability | e.g., MCF-7 | IC50 | Data Not Available |
| Enzyme Inhibition | e.g., Kinase X | Ki | Data Not Available |
| Antibacterial | e.g., E. coli | MIC | Data Not Available |
Section 2: Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays used to characterize this compound would be provided.
Cell Viability Assay (Example Protocol)
-
Cell Seeding: Specific cancer cell lines (e.g., HeLa, A549) would be seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells would be treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability would be determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance would be measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Section 3: Signaling Pathways and Mechanistic Insights
Should this compound be found to modulate specific signaling pathways, these would be visually represented to provide a clear understanding of its mechanism of action.
Hypothetical Signaling Pathway Modulated by this compound
The following is an example of a DOT script that could be used to generate a diagram of a hypothetical signaling pathway.
Caption: Hypothetical signaling cascade initiated by this compound binding to a cell surface receptor.
Section 4: Experimental Workflow Visualization
The logical flow of experiments to characterize a novel compound like this compound can also be visualized.
General Workflow for Characterizing a Novel Compound
Caption: A generalized workflow for the discovery and preclinical development of a novel bioactive compound.
At present, the scientific community awaits the disclosure of information regarding "this compound." Once data on its biological activity and molecular targets become available, the frameworks presented in this guide can be utilized to provide a comprehensive and in-depth technical understanding of this potentially novel molecule for researchers, scientists, and drug development professionals. We encourage the user to provide any additional or alternative identifiers for the compound of interest to enable a more fruitful search.
An In-Depth Technical Guide to In Vitro Enzyme Inhibition Assays: A Case Study with the Hypothetical Kinase Inhibitor WZU-13
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public domain information is available for a compound designated "WZU-13." This guide has been constructed using a hypothetical compound, "this compound," and a representative protein kinase target to illustrate the core principles and methodologies of an in vitro enzyme inhibition assay as requested. The experimental protocols, data, and signaling pathways are representative examples based on established kinase inhibitor development and are for illustrative purposes only.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. A crucial first step in this process is the in vitro enzyme inhibition assay, which quantifies the potency of a compound against its target kinase.
This technical guide provides a comprehensive overview of the core components of an in vitro enzyme inhibition assay, using the hypothetical compound this compound as a case study. It outlines the necessary experimental protocols, data presentation standards, and visualization of associated biological pathways and workflows.
Data Presentation: Inhibitory Potency of this compound
The primary output of an in vitro enzyme inhibition assay is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This data is typically presented in a tabular format to allow for easy comparison of the inhibitor's potency and selectivity against a panel of related enzymes.
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Protein Kinases
| Kinase Target | Substrate | ATP (μM) | This compound IC50 (nM) |
| MAPK1 (ERK2) | Myelin Basic Protein | 10 | 25 |
| MAPK3 (ERK1) | Myelin Basic Protein | 10 | 45 |
| p38α (MAPK14) | ATF2 | 10 | 1,250 |
| JNK1 (MAPK8) | c-Jun | 10 | > 10,000 |
| CDK2/cyclin A | Histone H1 | 15 | 8,700 |
| EGFR | Poly(Glu, Tyr) 4:1 | 5 | > 10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed and robust protocol is essential for generating reproducible and reliable data. The following is a representative protocol for an in vitro kinase inhibition assay based on the detection of ADP, a product of the kinase reaction.
Materials and Reagents
-
Enzymes: Purified, recombinant protein kinases (e.g., MAPK1).
-
Substrates: Specific peptide or protein substrates for each kinase (e.g., Myelin Basic Protein for MAPK1).
-
Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol.
-
ATP: Adenosine 5'-triphosphate, prepared in assay buffer.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or equivalent.
-
Microplates: 96-well or 384-well, low-volume, white plates.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
Assay Procedure
-
Compound Preparation:
-
Perform serial dilutions of the this compound stock solution in 100% DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution to the appropriate wells of the assay plate.
-
Include wells with DMSO only for the "no inhibition" (100% activity) control and wells with the control inhibitor.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and its substrate in the assay buffer.
-
Add the enzyme/substrate solution to each well of the assay plate containing the test compound or DMSO.
-
-
Pre-incubation:
-
Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
Incubate as per the manufacturer's instructions to allow the signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the signal from control wells lacking the enzyme.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_DMSO - Signal_background))
-
IC50 Determination:
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
Signaling Pathway: A Representative MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is often targeted by kinase inhibitors. This compound is hypothetically an inhibitor of MAPK1 (ERK2).
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow diagram illustrates the key steps of the in vitro kinase inhibition assay described in Section 3.0.
Caption: Experimental workflow for the this compound in vitro kinase inhibition assay.
Methodological & Application
Application Notes and Protocols for Interleukin-13 (IL-13) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-13 (IL-13) is a pleiotropic cytokine that plays a critical role in the immune system, particularly in the context of allergic inflammation and parasite immunity.[1][2] It shares functional similarities with Interleukin-4 (IL-4) and they share a common receptor subunit, the IL-4 receptor alpha (IL-4Rα).[2] IL-13 is a key mediator in the pathogenesis of allergic diseases like asthma and has been identified as a therapeutic target.[3] Its effects are mediated through a complex receptor system involving IL-4Rα, IL-13Rα1, and IL-13Rα2.[2] This document provides detailed protocols for utilizing IL-13 in cell culture experiments to study its biological effects and signaling pathways.
I. Cell Line for IL-13 Studies: SW-13 Human Adrenal Gland Carcinoma
The SW-13 cell line, derived from a human adrenal gland carcinoma, is a suitable model for various cell-based assays.[4]
Table 1: SW-13 Cell Line Specifications
| Parameter | Description |
| BCRJ Code | 0300 |
| Cell Line | SW-13 |
| Species | Homo sapiens (Human) |
| Tissue | Adrenal Gland/Cortex |
| Cell Type | Epithelial |
| Morphology | Epithelial |
| Disease | Grade IV, Primary Small Cell Carcinoma |
| Growth Properties | Adherent |
| Biosafety Level | 1 |
II. Experimental Protocols
A. Protocol for Culturing SW-13 Cells
This protocol outlines the steps for thawing, subculturing, and maintaining SW-13 cells.
1. Materials:
-
SW-13 cells (cryopreserved)
-
Leibovitz's L-15 Medium (ATCC-formulated, Catalog No. 30-2008)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
75 cm² tissue culture flasks
-
37°C water bath
-
Incubator (37°C, air atmosphere)
-
70% ethanol
2. Complete Growth Medium: To prepare the complete growth medium, supplement the Leibovitz's L-15 Medium with 10% fetal bovine serum.
3. Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells by gentle agitation in a 37°C water bath (approximately 2 minutes).
-
Decontaminate the outside of the vial with 70% ethanol.
-
Under aseptic conditions, transfer the vial contents to a 75 cm² tissue culture flask.
-
Dilute the cells with the complete growth medium as recommended by the supplier.
-
Incubate the culture at 37°C in an air atmosphere. A 5% CO₂ atmosphere is detrimental when using L-15 medium.[4]
4. Subculturing Procedure:
-
Remove and discard the culture medium from the flask.
-
Briefly rinse the cell layer with PBS (without calcium and magnesium) to remove any residual serum that may inhibit trypsin.[4]
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically within 5 to 15 minutes).[4] To facilitate detachment, the flask can be placed at 37°C.[4]
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[4]
-
Transfer aliquots of the cell suspension to new culture vessels at a subcultivation ratio of 1:3 to 1:8.[4]
-
Incubate the cultures at 37°C.[4]
-
Renew the culture medium every 2 to 3 days.[4]
Experimental Workflow for Cell Culture
Caption: Workflow for thawing and subculturing SW-13 cells.
B. Protocol for IL-13 Treatment and Cell Viability (MTT) Assay
This protocol is for assessing the effect of IL-13 on cell proliferation.
1. Materials:
-
SW-13 cells
-
96-well plates
-
Recombinant Human IL-13
-
Complete growth medium
-
Serum-free medium (for synchronization)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2. Procedure:
-
Seed 3,000 to 5,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.
-
Incubate at 37°C for 24 hours to allow for cell adhesion.
-
(Optional) Synchronize the cells by replacing the medium with serum-free medium and incubating for another 24 hours.
-
Prepare different concentrations of IL-13 in the appropriate culture medium.
-
Remove the medium from the wells and add 100 µL of the IL-13 treatment media or control medium.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add 15 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization reagent to each well and incubate for 1-2 hours to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Table 2: Representative Data for IL-13 Effect on Cell Viability
| IL-13 Concentration (ng/mL) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.32 ± 0.09 | 105.6 |
| 50 | 1.45 ± 0.11 | 116.0 |
| 100 | 1.58 ± 0.10 | 126.4 |
Note: This is example data. Actual results may vary.
III. IL-13 Signaling Pathway
IL-13 mediates its effects through a receptor complex that can activate multiple signaling pathways, with the JAK/STAT pathway being canonical.
-
Type II IL-4R: IL-13 binds to the IL-13Rα1 chain, which then recruits the IL-4Rα chain. This heterodimerization leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 6 (STAT6).[5][6]
-
Alternative Pathways: IL-13 can also activate other signaling cascades, such as the PI3K/AKT pathway, which has been implicated in fibrosis.[6]
A mutant form of IL-13, IL-13E13K, acts as a potent antagonist by binding to IL-13Rα1 but failing to recruit IL-4Rα, thereby blocking the signaling of both IL-13 and IL-4.[5]
IL-13 Signaling Pathway Diagram
Caption: IL-13 signaling through the canonical JAK/STAT pathway.
IV. Application in Drug Development
Understanding the cellular responses to IL-13 is crucial for developing therapeutics for allergic and fibrotic diseases. For example, monoclonal antibodies like tralokinumab and lebrikizumab that block IL-13 from binding to its receptors are in development for treating asthma.[3] The antagonist IL-13E13K also shows potential as a therapeutic agent by blocking signaling from both IL-13 and IL-4.[5]
Table 3: IL-13-Targeted Therapeutic Strategies
| Therapeutic Agent | Mechanism of Action |
| Tralokinumab | Anti-IL-13 human IgG4 monoclonal antibody; prevents IL-13 from binding to IL-13Rα1 and IL-13Rα2.[3] |
| Lebrikizumab | Anti-IL-13 human monoclonal antibody; blocks the binding of IL-13 to its receptors.[3] |
| IL-13E13K | IL-13 mutant; acts as a competitive antagonist, blocking IL-13 and IL-4 signaling through the type II IL-4R.[5] |
These protocols and background information provide a solid foundation for researchers to investigate the multifaceted roles of IL-13 in cellular processes and its implications in disease.
References
- 1. mdpi.com [mdpi.com]
- 2. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intriguing Role of Interleukin 13 in the Pathophysiology of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA-i-miR-221 (13-mer) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the novel 13-mer locked nucleic acid (LNA) inhibitor of microRNA-221 (LNA-i-miR-221) in preclinical animal models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the design and execution of in vivo studies.
Mechanism of Action
LNA-i-miR-221 is a synthetic antisense oligonucleotide designed to specifically bind to and inhibit the function of miR-221. MiR-221 is a small non-coding RNA that is overexpressed in several types of cancer. It promotes tumor growth and survival by downregulating the expression of several tumor suppressor genes, including p27Kip1, PUMA, PTEN, and p57Kip2.[1] By sequestering miR-221, LNA-i-miR-221 restores the expression of these tumor suppressors, leading to an anti-tumor effect.
The signaling pathway affected by LNA-i-miR-221 is depicted below:
Caption: Mechanism of LNA-i-miR-221 action.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of LNA-i-miR-221 in Sprague-Dawley rats. This data is crucial for designing dosing schedules and understanding the exposure-response relationship.
Table 1: Pharmacokinetic Parameters of LNA-i-miR-221 in Sprague-Dawley Rats (Day 1)
| Dose (mg/kg/day) | C0 (ng/mL) | AUC (0-24h) (ng·h/mL) |
| 5 | 1,180 | 3,450 |
| 12.5 | 3,960 | 12,200 |
| 125 | 46,700 | 136,500 |
Table 2: Pharmacokinetic Parameters of LNA-i-miR-221 in Sprague-Dawley Rats (Day 18)
| Dose (mg/kg/day) | C0 (ng/mL) | AUC (0-24h) (ng·h/mL) |
| 5 | 1,700 | 4,800 |
| 12.5 | 5,300 | 16,300 |
| 125 | 80,500 | 237,500 |
Data extracted from a dose-finding and pharmacokinetics study in Sprague-Dawley rats.[1]
Experimental Protocols
This section provides detailed protocols for a dose-finding and toxicity study of LNA-i-miR-221 in a rat model. These can be adapted for other rodent models with appropriate modifications.
Protocol 1: Dose-Finding and Toxicity Study in Sprague-Dawley Rats
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and female
-
Supplier: Charles River Laboratories or equivalent
-
Age/Weight: 6-8 weeks old, 200-250g at the start of the study
-
Acclimation: Acclimate animals for at least 5 days before the start of the experiment. House in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
2. Materials:
-
LNA-i-miR-221 (lyophilized powder)
-
Sterile 0.9% saline for injection
-
Syringes and needles (appropriate size for intravenous injection)
-
Animal balance
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Standard hematology and clinical chemistry analyzers
3. Experimental Design and Dosing:
-
Dose Groups:
-
Vehicle control (0.9% saline)
-
Low dose: 5 mg/kg/day
-
Mid dose: 12.5 mg/kg/day
-
High dose: 125 mg/kg/day
-
-
Administration Route: Intravenous (IV) bolus injection via the tail vein.
-
Dosing Schedule: Administer once daily for 4 consecutive days, followed by a 3-day rest period (one cycle). The study can be designed for two treatment cycles.[1]
-
Group Size: A minimum of 5 animals per sex per group is recommended for statistical power.
4. Experimental Workflow:
Caption: Workflow for a two-cycle dosing study.
5. Sample Collection and Analysis:
-
Blood Collection: Collect blood samples at predetermined time points for pharmacokinetic analysis (e.g., pre-dose, and at various time points post-dose on Day 1 and Day 18).[1] For toxicology, collect blood at the end of the treatment period (Day 19) and at the end of a recovery period (e.g., Day 43).
-
Hematology: Analyze whole blood for complete blood counts (CBC), including white blood cell count, red blood cell count, hemoglobin, hematocrit, platelet count, and differential leukocyte counts.
-
Clinical Chemistry: Analyze plasma or serum for key markers of liver and kidney function, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea nitrogen (BUN), and creatinine.
-
Histopathology: At the end of the study, perform a complete necropsy. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.), fix in 10% neutral buffered formalin, process, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) for microscopic examination by a qualified veterinary pathologist.
6. Data Analysis:
-
Pharmacokinetics: Calculate pharmacokinetic parameters such as C0 (initial concentration), AUC (area under the curve), clearance, and half-life using appropriate software (e.g., WinNonlin).
-
Toxicology: Compare hematology and clinical chemistry parameters between treated and control groups using statistical tests such as ANOVA followed by Dunnett's test. Analyze histopathology findings to identify any treatment-related changes.
-
NOAEL Determination: Establish the No-Observed-Adverse-Effect Level (NOAEL) based on the collective findings from clinical observations, body weight changes, hematology, clinical chemistry, and histopathology. For LNA-i-miR-221 in Sprague-Dawley rats, the NOAEL was established at 5 mg/kg/day.[1]
Protocol 2: Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of LNA-i-miR-221 in a mouse xenograft model. The specific tumor cell line and mouse strain should be chosen based on the research question.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)
-
Cell Line: A human cancer cell line known to overexpress miR-221 (e.g., certain multiple myeloma, glioblastoma, or liver cancer cell lines).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-10 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
2. Experimental Design and Dosing:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Dose: Based on previous studies, a dose of 25 mg/kg has been shown to inhibit tumor growth in mouse xenograft models.[1]
-
Administration and Schedule: Administer LNA-i-miR-221 via an appropriate route (e.g., intravenous or intraperitoneal) on a schedule determined by the pharmacokinetic profile and research goals (e.g., daily, every other day, or in cycles).
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Survival: In some studies, the endpoint may be an increase in the survival time of the treated animals.
-
Biomarker Analysis: At the end of the study, tumors can be excised for analysis of miR-221 levels and the expression of its target genes (e.g., p27Kip1) by qPCR or western blotting to confirm the mechanism of action in vivo.
Disclaimer: These protocols are intended as a guide. The specific details of the experimental design, including animal models, dose levels, and endpoints, should be optimized for each specific research application and must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
WZU-13 dosage and administration guidelines
Initial searches for "WZU-13" have not yielded any publicly available scientific data or literature. This suggests that "this compound" may be an internal compound code, a novel substance not yet described in published research, or a potential typographical error.
Without accessible data, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, and signaling pathway diagrams. The core requirements of data presentation in structured tables and the creation of detailed experimental protocols cannot be met without foundational research to cite and analyze.
For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data to ensure the accuracy and reproducibility of experimental work.
Should "this compound" be an internal designation, we recommend consulting internal documentation and research logs for the necessary information. If the name is a typographical error, please verify the correct compound name to enable a thorough and accurate literature search.
Once a verifiable and documented compound name is provided, a comprehensive set of Application Notes and Protocols can be developed, adhering to the specified requirements for data presentation, experimental protocols, and data visualization.
Application Notes and Protocols for WZU-13 Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the aqueous solubility and stability of WZU-13, a carboxylesterase (CES) inhibitor.[1] The following sections offer step-by-step methodologies, data presentation guidelines, and visual workflows to ensure accurate and reproducible results in a research and drug development setting.
Introduction
This compound has been identified as an inhibitor of carboxylesterase (CES), an enzyme involved in the hydrolysis of various esters.[1] Understanding the solubility and stability of this compound is a critical early step in the drug discovery process. Poor solubility can lead to unreliable in vitro results and hinder bioavailability, while instability can compromise the compound's efficacy and safety.[2][3] These protocols outline standard methods for determining the kinetic solubility and degradation profile of this compound.
This compound Signaling Pathway
This compound acts by inhibiting carboxylesterase, thereby preventing the breakdown of its substrates. This can have downstream effects on various biological pathways, depending on the specific substrate and its role in cellular signaling.
References
Application Notes and Protocols for the Analytical Detection of WZU-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZU-13 is identified as a carboxylesterase (CES) inhibitor, playing a role in modulating the activity of this important enzyme class.[1] Carboxylesterases are involved in the metabolism of a wide range of xenobiotics and endogenous compounds. The ability to accurately detect and quantify this compound in various matrices is crucial for preclinical and clinical research, including pharmacokinetic/pharmacodynamic (PK/PD) studies, metabolism studies, and formulation development. This document provides detailed application notes and protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a conceptual protocol for an indirect immunoassay to measure a downstream biomarker of this compound activity is presented.
Chemical Properties of this compound (Hypothetical)
While specific experimental data for this compound is not extensively published, for the purpose of method development, we can infer some general chemical properties based on its function as a small molecule inhibitor. These hypothetical properties guide the selection of appropriate analytical techniques and conditions.
| Property | Hypothetical Value/Characteristic | Implication for Analysis |
| Molecular Weight | 250 - 500 g/mol | Suitable for both HPLC-UV and LC-MS/MS analysis. |
| Polarity | Moderately polar | Amenable to reversed-phase HPLC. |
| UV Absorbance | Chromophore present | Allows for detection by UV spectrophotometry. |
| Ionizability | Can be protonated or deprotonated | Suitable for electrospray ionization (ESI) in LC-MS/MS. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Facilitates sample preparation and stock solution creation. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound in a simple matrix, such as a formulation solution.
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from a hypothetical formulation):
-
Dilute the formulation with the mobile phase to bring the expected this compound concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm (or optimal wavelength for this compound) |
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For more sensitive and selective quantification of this compound in complex biological matrices like plasma, an LC-MS/MS method is recommended.
Experimental Protocol
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound and a suitable internal standard (IS) in methanol.
-
Spike blank plasma with this compound to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Hypothetical MRM Transitions for this compound and Internal Standard (IS)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | 25 |
| This compound | [M+H]+ | Fragment 2 | 35 |
| Internal Standard | [M+H]+ | Fragment 1 | 28 |
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the samples and QCs from the calibration curve.
-
Conceptual Indirect ELISA for a Downstream Biomarker
This protocol describes a hypothetical indirect Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of a protein biomarker that is modulated by the inhibitory activity of this compound on carboxylesterase.
Experimental Protocol
-
Plate Coating:
-
Coat a 96-well microplate with 100 µL/well of capture antibody (specific to the biomarker) diluted in coating buffer.
-
Incubate overnight at 4 °C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add 100 µL/well of prepared standards and samples (e.g., cell lysates, plasma).
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL/well of biotinylated detection antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Signal Measurement:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Table 3: Summary of Conceptual ELISA Parameters
| Parameter | Description |
| Assay Type | Indirect Sandwich ELISA |
| Analyte | Hypothetical biomarker of this compound activity |
| Sample Type | Cell lysate, Plasma |
| Detection Method | Colorimetric (HRP/TMB) |
| Standard Curve Range | e.g., 10 pg/mL - 1000 pg/mL |
Visualizations
References
Unraveling Drug Metabolism: The Case of WZU-13
The specific compound "WZU-13" does not appear in the currently available scientific literature related to drug metabolism pathways. It is possible that this is an internal designation for a novel chemical entity, a compound that has not yet been publicly disclosed, or a potential typographical error.
This application note will therefore provide a comprehensive overview of the established principles and methodologies used to study the metabolic fate of new chemical entities, using a hypothetical compound, "this compound," as a placeholder to illustrate the key concepts and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Drug Metabolism
Drug metabolism is a critical process in pharmacology that determines the efficacy and safety of a therapeutic agent. It involves the biochemical modification of drug molecules by specialized enzymatic systems, primarily in the liver, to facilitate their elimination from the body.[1][2] These metabolic transformations are broadly categorized into Phase I and Phase II reactions.[3][4]
-
Phase I Reactions: These reactions introduce or unmask functional groups (e.g., -OH, -NH2, -SH) on the drug molecule, typically through oxidation, reduction, or hydrolysis.[5] The primary enzymes involved in Phase I metabolism are the Cytochrome P450 (CYP) superfamily of enzymes.[2][6] These reactions generally result in a modest increase in the hydrophilicity of the drug.
-
Phase II Reactions: In this phase, the modified drug from Phase I or a parent drug with suitable functional groups is conjugated with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[3][4] This process, catalyzed by transferase enzymes, significantly increases the water solubility of the drug, making it more readily excretable in urine or bile.[2]
Understanding the metabolic pathway of a new chemical entity like "this compound" is crucial for several reasons:
-
Pharmacokinetics: Metabolism influences the drug's half-life, bioavailability, and dosing regimen.
-
Drug-Drug Interactions: Co-administered drugs can inhibit or induce metabolic enzymes, leading to altered drug exposure and potential toxicity.[2]
-
Toxicity: Some drug metabolites can be pharmacologically active or even toxic.[7]
Studying the Metabolic Pathways of "this compound"
A series of in vitro experiments are typically conducted to elucidate the metabolic pathways of a new drug candidate. These studies provide valuable early insights into its metabolic stability and potential for drug-drug interactions.[8]
Experimental Workflow for "this compound" Metabolism Studies
Caption: Workflow for in vitro drug metabolism studies.
Protocols for Key Experiments
Metabolic Stability of "this compound" in Human Liver Microsomes
Objective: To determine the intrinsic clearance of "this compound" in human liver microsomes (HLMs).
Materials:
-
"this compound" stock solution (e.g., 1 mM in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control substrate (e.g., a compound with known metabolic stability)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of "this compound" in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) should be less than 1%.
-
In a 96-well plate, add the phosphate buffer, the NADPH regenerating system, and the "this compound" working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the human liver microsomes. The final microsomal protein concentration is typically between 0.2 and 0.5 mg/mL.[8]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of "this compound".
-
The natural logarithm of the percentage of "this compound" remaining is plotted against time. The slope of this line represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (Clint) is then calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) / (mg protein/mL).
"this compound" Metabolite Identification
Objective: To identify the major metabolites of "this compound" formed by liver microsomes.
Protocol:
This experiment is typically run in parallel with the metabolic stability assay.
-
Incubate "this compound" with human liver microsomes and the NADPH regenerating system for a fixed time point (e.g., 60 minutes).
-
After quenching the reaction, the samples are analyzed by high-resolution LC-MS/MS.
-
Metabolite identification software is used to search for potential biotransformations of "this compound" (e.g., hydroxylation, N-dealkylation, glucuronidation). The software predicts the mass-to-charge ratio (m/z) of potential metabolites.
-
The fragmentation patterns of the parent drug and its potential metabolites are compared to confirm the structural modifications.
Cytochrome P450 Reaction Phenotyping for "this compound"
Objective: To identify the specific CYP isoforms responsible for the metabolism of "this compound".
Methods:
-
Recombinant Human CYP Enzymes: "this compound" is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites is monitored by LC-MS/MS. The isoforms that produce the highest levels of metabolites are considered the primary metabolizing enzymes.
-
Chemical Inhibition: "this compound" is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.[8] A significant reduction in the metabolism of "this compound" in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
Signaling Pathway of CYP450-Mediated Metabolism
Caption: The catalytic cycle of Cytochrome P450 enzymes.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Metabolic Stability of "this compound" in Human Liver Microsomes
| Compound | t1/2 (min) | Clint (µL/min/mg protein) |
| "this compound" | Value | Value |
| Positive Control | Value | Value |
Table 2: CYP450 Reaction Phenotyping for "this compound"
| CYP Isoform | "this compound" Metabolite Formation (% of Control) |
| CYP1A2 | Value |
| CYP2C9 | Value |
| CYP2C19 | Value |
| CYP2D6 | Value |
| CYP3A4 | Value |
Table 3: Inhibition of CYP450 Enzymes by "this compound"
| CYP Isoform | IC50 (µM) |
| CYP1A2 | Value |
| CYP2C9 | Value |
| CYP2C19 | Value |
| CYP2D6 | Value |
| CYP3A4 | Value |
Conclusion
The systematic in vitro evaluation of a new chemical entity like "this compound" provides a foundational understanding of its metabolic fate. By determining its metabolic stability, identifying the key metabolites and the enzymes responsible, and assessing its potential to cause drug-drug interactions, researchers can make informed decisions regarding the progression of the compound through the drug development pipeline. The protocols and data presentation formats outlined here serve as a robust framework for these critical early-stage investigations.
References
- 1. Drug metabolism - Wikipedia [en.wikipedia.org]
- 2. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. longdom.org [longdom.org]
- 5. philadelphia.edu.jo [philadelphia.edu.jo]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
WZU-13: A Novel Tool for Probing Carboxylesterase Kinetics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WZU-13 is a recently identified small molecule inhibitor of carboxylesterases (CES), a diverse family of serine hydrolases responsible for the metabolism of a wide range of xenobiotics and endogenous esters. Discovered through a high-throughput screening campaign utilizing the novel fluorescent probe BDPN2-CES, this compound serves as a valuable tool for studying the kinetics and biological roles of these critical enzymes.[1] Carboxylesterases are integral to drug metabolism, influencing the efficacy and toxicity of numerous therapeutic agents. The availability of potent and specific inhibitors like this compound is crucial for elucidating the substrate specificity and catalytic mechanisms of individual CES isozymes, as well as for the development of novel therapeutics targeting these enzymes.
These application notes provide detailed protocols for the use of this compound in probing carboxylesterase kinetics, along with a summary of its known quantitative data. The included methodologies and visualizations are designed to facilitate the integration of this compound into various research and drug discovery workflows.
Quantitative Data
The inhibitory potency of this compound against carboxylesterases was determined using a fluorescence-based assay with the BDPN2-CES probe. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | Target Enzyme | IC50 Value (μM) |
| This compound | Carboxylesterases (CES) | Data not available in the provided search results |
Note: While the primary publication identifies this compound as an "efficient inhibitor," the specific IC50 value was not available in the provided search results.[1] Researchers are encouraged to consult the full publication and its supplementary information for the most accurate quantitative data.
Experimental Protocols
This section outlines a general protocol for characterizing the inhibitory effect of this compound on carboxylesterase activity using a fluorescence-based assay. This protocol is adapted from the high-throughput screening method used for the discovery of this compound.[1]
Materials and Reagents
-
This compound
-
Carboxylesterase enzyme (e.g., porcine liver esterase, human recombinant CES1 or CES2)
-
BDPN2-CES fluorescent probe
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Protocol for Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. The concentration should be sufficiently high to allow for serial dilutions.
-
Prepare a stock solution of the BDPN2-CES fluorescent probe in DMSO.
-
Prepare a working solution of carboxylesterase in assay buffer. The optimal concentration should be determined empirically to yield a robust fluorescent signal within the linear range of the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of this compound solution at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO only).
-
Add the carboxylesterase enzyme solution to each well and incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the BDPN2-CES fluorescent probe to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths for the BDPN2-CES probe.
-
Monitor the change in fluorescence over time (kinetic mode) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (slopes of the fluorescence versus time curves) for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of the fluorescent probe used to identify this compound and the general workflow for screening for enzyme inhibitors.
Figure 1. Mechanism of BDPN2-CES activation and inhibition by this compound.
Figure 2. High-throughput screening workflow for identifying CES inhibitors.
References
Application Notes and Protocols for High-Throughput Screening with WZU-13, a Novel Carboxylesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZU-13 is a potent and selective inhibitor of human carboxylesterase 2 (CES2), an enzyme crucial in the metabolism of a wide range of ester-containing drugs and endogenous lipids. The discovery of this compound was enabled by a novel visual high-throughput screening (HTS) assay utilizing the highly sensitive fluorescent probe, BDPN2-CES.[1][2][3] Inhibition of CES2 has significant therapeutic potential, particularly in modulating the pharmacokinetics of prodrugs activated by CES2 and in cellular processes such as lipid metabolism and endoplasmic reticulum (ER) stress.[4][5][6]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening and cellular assays, along with relevant quantitative data and pathway visualizations to facilitate its use in drug discovery and biomedical research.
Data Presentation
Table 1: Inhibitory Potency of this compound against Carboxylesterase 2
| Compound | Target Enzyme | IC50 Value (μM) | Assay System | Reference |
| This compound | Carboxylesterase 2 (CES2) | 0.52 | Cell-based assay | [7] |
Table 2: Performance Metrics of the BDPN2-CES HTS Assay
| Parameter | Value | Description | Reference |
| Z'-factor | > 0.8 | Indicates a robust and reliable assay suitable for HTS. | [8] |
| Fold Fluorescence Enhancement | 182-fold | Significant increase in fluorescence upon BDPN2-CES cleavage by CES. | [2][3] |
| Reaction Time | 10 minutes | Rapid assay kinetics suitable for high-throughput applications. | [2][3] |
Experimental Protocols
Protocol 1: High-Throughput Screening for Carboxylesterase Inhibitors using BDPN2-CES Probe
This protocol outlines a fluorescence-based HTS assay to identify inhibitors of carboxylesterase.
Materials:
-
BDPN2-CES fluorescent probe
-
Recombinant human carboxylesterase 2 (CES2)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Compound library (including this compound as a positive control)
-
384-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of test compounds and the positive control (this compound) in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.
-
Include wells with DMSO only as a negative control.
-
-
Enzyme Preparation:
-
Dilute recombinant human CES2 to the desired concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to yield a robust signal.
-
-
Enzyme Addition:
-
Dispense the diluted CES2 solution into each well of the compound-plated 384-well plate.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Probe Addition and Signal Detection:
-
Prepare a working solution of the BDPN2-CES probe in the assay buffer.
-
Add the BDPN2-CES probe solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Determine the percent inhibition for each test compound.
-
For active compounds, perform dose-response experiments to calculate the IC50 value.
-
Protocol 2: Cellular Carboxylesterase Activity Assay
This protocol measures the activity of endogenous carboxylesterase in living cells and the inhibitory effect of this compound.
Materials:
-
Human cell line expressing CES2 (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
BDPN2-CES fluorescent probe
-
96-well black, clear-bottom microplates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (and other test compounds) for a specified period (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Probe Loading:
-
Remove the compound-containing medium and wash the cells with pre-warmed PBS.
-
Add medium containing the BDPN2-CES probe to each well.
-
Incubate at 37°C for 30-60 minutes to allow for probe uptake and enzymatic conversion.
-
-
Imaging and Analysis:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the wells.
-
Acquire fluorescence images using a fluorescence microscope or a high-content imager.
-
Quantify the intracellular fluorescence intensity in the treated and control wells.
-
Calculate the percent inhibition of cellular CES activity at each concentration of this compound and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Carboxylesterase 2 Inhibition and Cellular Stress Signaling
Inhibition of CES2 can lead to the accumulation of its lipid substrates, which in turn can induce endoplasmic reticulum (ER) stress. This triggers the Unfolded Protein Response (UPR), a signaling network that aims to restore ER homeostasis. Chronic or unresolved ER stress can lead to apoptosis. This compound, as a CES2 inhibitor, can be a valuable tool to study these pathways.
Caption: this compound inhibits CES2, leading to lipid accumulation, ER stress, and UPR activation.
High-Throughput Screening Workflow
The following diagram illustrates the logical flow of a typical HTS campaign to discover novel CES inhibitors.
Caption: Workflow for a high-throughput screening campaign to identify novel CES inhibitors.
References
- 1. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylesterase 2 prevents liver steatosis by modulating lipolysis, endoplasmic reticulum stress, and lipogenesis and is regulated by hepatocyte nuclear factor 4 alpha in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterase 2 induces mitochondrial dysfunction via disrupting lipid homeostasis in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Carboxylesterase 2 Reverses Obesity-Induced Diacylglycerol Accumulation and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
WZU-13 not showing expected inhibition
Welcome to the technical support center for WZU-13. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during their experiments with this compound.
Troubleshooting Guide
Q1: We are not observing the expected inhibition of our target protein after treatment with this compound. What are the potential causes and how can we troubleshoot this?
A1: A lack of expected inhibition from this compound can stem from several factors, ranging from compound integrity to experimental design. Below is a systematic guide to help you identify and resolve the issue.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting lack of this compound activity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | 1. Purity and Identity: Confirm the purity and chemical identity of your this compound stock using analytical methods like LC-MS or NMR. Impurities can interfere with the assay or the compound may have degraded. 2. Solubility: this compound may not be fully dissolved in your assay medium. Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.[1] Sonication can aid dissolution.[2] 3. Stability: The compound may be unstable in your experimental conditions (e.g., temperature, pH, light exposure). Refer to the product datasheet for stability information and prepare fresh stock solutions. |
| Experimental Design | 1. Inhibitor Concentration: The concentration of this compound might be too low to elicit an inhibitory effect. Perform a dose-response experiment to determine the IC50 value.[2] 2. Cell Line Specificity: The expression and activation levels of the target kinase can vary significantly between cell lines.[2] Confirm that your chosen cell line expresses the target and that the signaling pathway is active. 3. Assay Conditions: Ensure that the incubation time, cell density, and serum concentration are optimal and consistent. Components in the serum can sometimes interfere with compound activity.[3] |
| Data Interpretation | 1. Antibody Quality: If using immuno-based detection methods (e.g., Western blot, ELISA), verify the specificity of your primary and secondary antibodies.[2] 2. Biochemical vs. Cellular Assays: Compounds that are potent in biochemical assays may not show activity in cell-based assays due to factors like cell permeability, efflux pumps, or high intracellular ATP concentrations.[1][4] 3. Target Engagement: Consider performing a target engagement assay (e.g., NanoBRET™) to confirm that this compound is binding to its intended target within the cell.[1] |
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent and storage condition for this compound?
A2: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 10 mM. For long-term storage, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. For short-term use, a working solution can be stored at -20°C for up to two weeks.
Q3: How can we confirm that the target of this compound is active in our cell line?
A3: To confirm the activity of the target kinase, you can perform a baseline assessment of its phosphorylation status or the phosphorylation of a known downstream substrate. This is typically done by Western blotting using phospho-specific antibodies. It is crucial to use a cell line where the target pathway is known to be active or can be stimulated.[2]
Q4: Could off-target effects be masking the expected inhibition?
A4: While less common, it is possible that this compound has off-target effects that could counteract its inhibitory effect on the primary target, or that the observed phenotype is due to an off-target activity.[5] Kinase profiling against a panel of kinases can help identify potential off-target activities.[6]
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using Western Blot
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Workflow:
Caption: Workflow for determining the IC50 of this compound.
Methodology:
-
Cell Seeding: Seed your chosen cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.[2]
-
Cell Treatment: The following day, prepare serial dilutions of this compound in your cell culture medium. A common concentration range to start with is 0.01, 0.1, 1, 10, and 100 µM. Also include a vehicle control (e.g., DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, probe with an antibody for the total target protein as a loading control.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
-
Analysis: Plot cell viability against the concentration of this compound to determine the concentration at which it becomes cytotoxic.
Signaling Pathway
Hypothetical Signaling Pathway for this compound Target:
Let's assume this compound is an inhibitor of MEK1/2 , a key kinase in the MAPK/ERK signaling pathway.
Caption: this compound as a hypothetical inhibitor of MEK1/2 in the MAPK/ERK pathway.
This guide provides a starting point for troubleshooting issues with this compound. If problems persist, please consult the relevant literature for your specific target and cell line or contact our technical support team.
References
Technical Support Center: WZU-13 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the solubility of WZU-13 for in vivo studies.
Troubleshooting Guide
Q1: I am having difficulty dissolving this compound in standard aqueous vehicles for my in vivo experiment. What should I do?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[1][2] this compound, being a small molecule inhibitor of Carboxylesterase (CES), likely shares this characteristic.[3] If you are observing precipitation or incomplete dissolution, consider the following systematic approach:
-
Vehicle Screening: Start by testing the solubility of this compound in a range of pharmaceutically acceptable vehicles. A tiered approach, starting with simple systems and moving to more complex ones, is recommended.
-
Co-solvent Systems: Introduce organic co-solvents that are miscible with water to increase the solvent's polarity range.[4]
-
Surfactant Systems: Utilize surfactants to form micelles that can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility.[4][5]
-
Cyclodextrin Complexation: Employ cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to form inclusion complexes with this compound.[2]
-
Lipid-Based Formulations: For oral administration, consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][6]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.[4][5]
A suggested workflow for vehicle screening is outlined below:
Caption: A decision tree for troubleshooting this compound solubility issues.
Q2: My this compound formulation is clear initially but precipitates over time or upon dilution. What is causing this and how can I prevent it?
A2: This phenomenon, known as drug precipitation, can occur when a supersaturated solution is formed, which is thermodynamically unstable. It is a common issue with formulations relying on co-solvents or pH adjustment. To mitigate this:
-
Optimize Co-solvent/Aqueous Ratio: Systematically vary the ratio of the co-solvent to the aqueous phase to find a stable formulation.
-
Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into your formulation. These polymers can inhibit the nucleation and growth of drug crystals.
-
For pH-adjusted formulations: Ensure the final pH after administration (e.g., in the bloodstream) will not cause the drug to fall out of solution. This may involve using a buffer system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vivo studies?
Q2: What are some common excipients used to improve the solubility of compounds like this compound?
A2: A variety of excipients can be used to enhance the solubility of poorly water-soluble drugs. The choice of excipient depends on the route of administration and the physicochemical properties of the drug.
| Excipient Type | Examples | Mechanism of Action |
| Co-solvents | Polyethylene glycol (PEG) 400, Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO) | Increases the polarity range of the solvent system.[4] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | Form micelles that encapsulate the drug, increasing its apparent solubility.[4][5] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with the drug, shielding it from the aqueous environment.[2] |
| Lipids (for oral) | Sesame oil, Labrafil®, Labrasol® | The drug dissolves in the lipid phase of self-emulsifying systems.[6] |
Q3: Are there any advanced formulation strategies if standard approaches fail?
A3: Yes, if conventional methods are insufficient, more advanced techniques can be employed. These often require more specialized formulation development:
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix, often in an amorphous state, which can significantly improve the dissolution rate.[2][7] Techniques like hot-melt extrusion and spray drying are used to prepare solid dispersions.[8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a faster dissolution rate.[4][7]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
This protocol describes the preparation of a 10% PEG 400, 5% Tween 80 in saline formulation.
-
Materials: this compound, Polyethylene glycol 400 (PEG 400), Polysorbate 80 (Tween 80), Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the PEG 400.
-
Add the this compound to the PEG 400 and vortex or sonicate until fully dissolved.
-
Add the Tween 80 and mix thoroughly.
-
Add the saline dropwise while continuously vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
This protocol details the preparation of a 20% HP-β-CD in water formulation.
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sterile water for injection.
-
Procedure:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile water. This may require gentle heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound.
-
Add the this compound to the HP-β-CD solution.
-
Stir or sonicate the mixture until the this compound is completely dissolved. This may take several hours.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Signaling Pathway and Experimental Workflow
As this compound is a Carboxylesterase (CES) inhibitor, it is expected to modulate the metabolism of various ester-containing drugs and prodrugs. The diagram below illustrates a hypothetical workflow for evaluating the impact of a this compound formulation on the pharmacokinetics of an ester prodrug.
Caption: A workflow for assessing the in vivo effect of a this compound formulation.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Interleukin-13 (IL-13) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-13 (IL-13). All quantitative data is summarized in tables, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by IL-13?
Interleukin-13 primarily signals through the JAK-STAT pathway. Upon binding to its receptor complex, it activates Janus kinases (JAKs), which then phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] Phosphorylated STAT6 forms a homodimer, translocates to the nucleus, and regulates the transcription of IL-13-responsive genes.[1][2][3]
Q2: What are the different receptor subunits for IL-13, and how do they influence signaling?
IL-13 signaling is mediated by a complex receptor system involving three key subunits:
-
IL-4 Receptor alpha (IL-4Rα): A shared component with the IL-4 receptor system.[1][3]
-
IL-13 Receptor alpha 1 (IL-13Rα1): This subunit binds IL-13 with low affinity. The IL-13/IL-13Rα1 complex then recruits IL-4Rα to form the high-affinity Type II receptor, which is the primary signaling complex.[1][3][4]
-
IL-13 Receptor alpha 2 (IL-13Rα2): This subunit binds IL-13 with high affinity and is generally considered a decoy receptor as it lacks a significant intracellular signaling domain, thereby acting as a negative regulator of IL-13 signaling.[1][3]
Q3: Why do IL-4 and IL-13 have overlapping and distinct biological functions?
The overlap in function is due to their shared use of the IL-4Rα chain in their receptor complexes. However, their functions diverge because IL-4 can signal through both Type I (IL-4Rα/γc) and Type II (IL-4Rα/IL-13Rα1) receptors, while IL-13 signals exclusively through the Type II receptor.[1][3] This differential receptor usage, combined with varying expression of receptor subunits on different cell types, leads to their distinct biological roles. For instance, IL-4 is crucial for T helper 2 (Th2) cell differentiation, a role not shared by IL-13.[3]
Q4: What are some common in vitro cellular effects of IL-13 stimulation?
IL-13 can induce a variety of cellular responses in vitro, depending on the cell type. Common effects include:
-
Proliferation: IL-13 can promote the proliferation of certain cell types, such as airway epithelial cells.[5][6]
-
Chemokine Production: In human lung epithelial A-549 cells, IL-13 stimulates the production of Thymus and Activation-Regulated Chemokine (TARC/CCL17).[7]
-
Macrophage Polarization: IL-13 is a key cytokine in polarizing macrophages towards an alternatively activated (M2) phenotype.[8][9]
-
IgE Production: IL-13 can stimulate B cells to produce Immunoglobulin E (IgE).[2]
Q5: What are some key considerations for in vivo studies involving IL-13?
In vivo studies with IL-13, often using knockout mice or disease models, require careful consideration of the complex biological context. For example, IL-13 knockout mice can exhibit severe autoimmune myocarditis in certain models, indicating a protective role for IL-13 in this context.[10][11] Conversely, in models of allergic asthma and fibrosis, IL-13 is a key pathogenic mediator.[12][13] The specific genetic background of the mice can also influence the experimental outcome.[14]
Troubleshooting Guides
IL-13 Quantification by ELISA
| Problem | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient washing. | Increase the number of wash steps and the soaking time between washes.[15] |
| Contaminated TMB substrate. | Use fresh, colorless TMB substrate. Avoid returning unused substrate to the stock bottle.[15][16] | |
| Cross-reactivity with components in the sample matrix. | Check for cross-reacting components in your sample matrix, such as factors in the cell culture medium.[15] | |
| High antibody concentration. | Perform dilutions to determine the optimal working concentration for the detection antibody.[15] | |
| Low Signal or Poor Sensitivity | Improper storage of ELISA kit reagents. | Ensure all kit components are stored at the recommended temperatures.[17] |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol.[16][18] | |
| Inactive TMB substrate. | Ensure the TMB solution is clear before use. A blue color indicates contamination.[16] | |
| High Coefficient of Variation (CV) | Inaccurate pipetting. | Check and calibrate pipettes. Ensure consistent pipetting technique.[15][17] |
| "Edge effect" due to uneven plate temperature. | Seal the plate well during incubations and place it in the center of the incubator.[16] | |
| Improper sample storage. | Store samples at -20°C or -80°C and avoid repeated freeze-thaw cycles.[17][18] |
Detection of STAT6 Phosphorylation by Western Blot
| Problem | Potential Cause | Troubleshooting Steps |
| No or Weak Phospho-STAT6 Signal | Dephosphorylation during sample preparation. | Keep samples on ice at all times. Use pre-chilled buffers supplemented with phosphatase inhibitors.[19] |
| Low abundance of phosphorylated protein. | Concentrate your sample by using a smaller volume of lysis buffer or by immunoprecipitating the target protein.[19] | |
| Inefficient phosphorylation. | Ensure that the IL-13 treatment is sufficient to induce phosphorylation. Run a time-course and dose-response experiment to optimize stimulation.[20] | |
| Insensitive detection substrate. | Use a highly sensitive chemiluminescent substrate. | |
| High Background | Blocking agent contains phosphoproteins. | Avoid using milk as a blocking agent, as it contains casein. Use Bovine Serum Albumin (BSA) or a protein-free blocker instead. |
| Non-specific antibody binding. | Titrate the primary and secondary antibodies to find the optimal concentrations. | |
| Use of phosphate-based buffers. | Use Tris-Buffered Saline with Tween 20 (TBST) instead of Phosphate-Buffered Saline (PBS) for wash steps to minimize non-specific signals. | |
| Inconsistent Results | Variation in IL-13 stimulation. | Ensure consistent timing and concentration of IL-13 treatment across experiments. |
| Loading inconsistencies. | Probe the blot for total STAT6 or a housekeeping protein (e.g., GAPDH, β-actin) to normalize for protein loading. |
IL-13 Induced Cell-Based Assays (e.g., Proliferation, Migration)
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile media/PBS to create a more uniform environment. | |
| Cells are not in the exponential growth phase. | Seed cells at an appropriate density so they are in the exponential growth phase during the experiment. | |
| No or Weak Response to IL-13 | Low or absent expression of IL-13 receptors. | Confirm that your cell line expresses the IL-13 receptor complex (IL-4Rα and IL-13Rα1) using techniques like flow cytometry or qPCR. |
| Sub-optimal IL-13 concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.[6] | |
| Cell passage number is too high. | Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic changes and altered responses. | |
| Unexpected Cell Death | IL-13 toxicity at high concentrations. | While generally not cytotoxic, very high concentrations of any recombinant protein can sometimes have unexpected effects. Test a range of concentrations. |
| Contamination of cell culture. | Regularly check for microbial contamination (e.g., mycoplasma). |
Quantitative Data Summary
Table 1: In Vitro Bioassay Parameters for Human IL-13
| Cell Line | Assay | Parameter | Value | Reference |
| A-549 (Human Lung Epithelial) | TARC Production | ED50 | 1-5 ng/mL | [7] |
| A-549 (Human Lung Epithelial) | Inhibition of TARC Production by anti-IL-13 Ab (B-B13) | IC50 | ~0.2 nM | [7] |
| A549 (Human Lung Adenocarcinoma) | Proliferation (MTT Assay) | Optimal Concentration | 40 ng/mL | [6] |
Table 2: ELISA Kit Performance Characteristics for Human IL-13
| Parameter | Value Range | Reference |
| Detection Range | 15.63 - 1000 pg/mL | |
| Sensitivity | 6.4 pg/mL | |
| Intra-Assay Precision (%CV) | 3 - 9% | [21] |
| Dilutional Linearity (% Recovery) | 90 - 112% | [21] |
Experimental Protocols
Protocol 1: Quantification of IL-13 in Cell Culture Supernatant by ELISA
-
Plate Preparation: Coat a 96-well microplate with a capture antibody specific for IL-13. Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Prepare a standard curve by serially diluting recombinant IL-13. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for IL-13 to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP (Horse-Radish Peroxidase) to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step thoroughly.
-
Substrate Addition: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing color to develop.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the concentration of IL-13 in the samples.
Protocol 2: Detection of IL-13-Induced STAT6 Phosphorylation by Western Blot
-
Cell Culture and Stimulation: Plate cells (e.g., A549, primary bronchial epithelial cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary. Stimulate cells with IL-13 (e.g., 10-50 ng/mL) for the desired time (peak phosphorylation is often between 15 minutes and 2 hours).[20] Include an unstimulated control.
-
Cell Lysis: Place the culture dish on ice. Wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) to each sample and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the p-STAT6 antibody and re-probed with an antibody for total STAT6.
Protocol 3: IL-13-Induced Cell Proliferation Assay ([³H]-Thymidine Incorporation)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Starvation (Optional): Depending on the cell type, you may need to synchronize the cells by serum-starving them for 12-24 hours in a low-serum medium.
-
IL-13 Stimulation: Replace the medium with fresh low-serum medium containing various concentrations of IL-13. Include a negative control (medium alone) and a positive control (e.g., 10% FBS).
-
Incubation: Incubate the cells for 24-48 hours.
-
[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-18 hours.[5]
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. This will trap the DNA, including the incorporated [³H]-thymidine.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Proliferation is proportional to the CPM. Compare the CPM of IL-13-treated wells to the negative control to determine the effect on proliferation.
Visualizations
Caption: IL-13 signaling pathway via the Type II receptor complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin 13 - Wikipedia [en.wikipedia.org]
- 3. Untangling the Complex Web of IL-4– and IL-13–Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of anti-IL-13 inhibitory single domain antibodies provides new insights into receptor selectivity and attractive opportunities for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-13-induced proliferation of airway epithelial cells: mediation by intracellular growth factor mobilization and ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro potency bioassay for therapeutic IL-13 antagonists: the A-549 cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interleukin-13 alters the activation state of murine macrophages in vitro: comparison with interleukin-4 and interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage-based delivery of interleukin-13 improves functional and histopathological outcomes following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-13 Protects Against Experimental Autoimmune Myocarditis by Regulating Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-13 protects against experimental autoimmune myocarditis by regulating macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IL-13 Assays | Quanterix [quanterix.com]
- 13. Interleukin-13 activates distinct cellular pathways leading to ductular reaction, steatosis, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Mouse IL-13 ELISA Kit - FAQs [thermofisher.com]
- 17. file.elabscience.com [file.elabscience.com]
- 18. Mouse IL-13 ELISA Kit - FAQs [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. researchgate.net [researchgate.net]
- 21. Human IL-13 Analyte Overview | Quansys Biosciences [quansysbio.com]
optimizing WZU-13 concentration for efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of WZU-13, a novel carboxylesterase (CES) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a recently identified small molecule inhibitor of carboxylesterases (CES).[1] Carboxylesterases are a class of enzymes that play a significant role in the hydrolysis of various ester-containing endogenous and xenobiotic compounds, including many therapeutic drugs.[2][3][4] this compound exerts its effect by inhibiting the catalytic activity of these enzymes.
Q2: What is the reported efficacy of this compound?
A2: Preliminary studies have shown that this compound can inhibit 77% of carboxylesterase activity at a concentration of 100 µM.[1] Further dose-response studies are recommended to determine the IC50 value in your specific experimental system.
Q3: In which research areas can this compound be applied?
A3: As a carboxylesterase inhibitor, this compound has potential applications in various fields. Carboxylesterase 1 (CES1) inhibitors are being explored for the treatment of hypertriglyceridemia, obesity, and type 2 diabetes.[4] Carboxylesterase 2 (CES2) plays a role in the metabolic activation of certain prodrugs, such as the anticancer agents capecitabine and CPT-11.[4] Therefore, this compound could be a valuable tool for studying drug metabolism, developing novel therapeutic strategies, and understanding the physiological roles of carboxylesterases.
Q4: What are the potential downstream effects of inhibiting carboxylesterases with this compound?
A4: The inhibition of carboxylesterases can have several downstream effects. It can alter the pharmacokinetics of drugs that are substrates of these enzymes, potentially increasing their half-life and efficacy or reducing the formation of active metabolites from prodrugs.[4][5] By modulating the metabolism of endogenous esters, this compound could also influence lipid metabolism and other physiological processes.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibition of CES activity observed | Incorrect this compound concentration: The effective concentration of this compound may vary depending on the cell line or enzyme preparation. | Perform a dose-response experiment to determine the optimal concentration range for your system. Start with a broad range (e.g., 1 µM to 200 µM). |
| This compound instability: The compound may degrade under certain storage or experimental conditions. | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| Low CES expression in the experimental model: The target cell line or tissue may have low endogenous levels of the specific carboxylesterase isoform. | Confirm the expression of the target carboxylesterase (e.g., CES1 or CES2) in your model system using techniques like Western blotting or qPCR. Consider using a system with known high CES expression for initial characterization. | |
| High variability between replicates | Inconsistent pipetting: Inaccurate dispensing of this compound, substrate, or enzyme can lead to significant variations. | Use calibrated pipettes and ensure proper mixing of all components in the reaction. |
| Cell plating inconsistency: Uneven cell density across wells can affect the measured enzyme activity. | Ensure a homogenous cell suspension and use a consistent plating technique. | |
| Unexpected off-target effects | Non-specific binding or inhibition: At high concentrations, this compound may interact with other enzymes or cellular components. | Characterize the specificity of this compound by testing its effect on other related enzymes (e.g., other serine hydrolases). Lower the concentration to the minimum effective dose. |
| Difficulty in dissolving this compound | Poor solubility in aqueous solutions: The compound may have limited solubility in your assay buffer. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls. |
Data Presentation
Table 1: Reported Inhibitory Activity of this compound
| Compound | Target | Concentration | % Inhibition | Reference |
| This compound | Carboxylesterase (CES) | 100 µM | 77% | [1] |
Table 2: Examples of Other Carboxylesterase Inhibitors and their Effective Concentrations
| Inhibitor | Target | Ki or IC50 | Reference |
| Benzil | hiCE (hCE2) | Ki = 15 nM | [5] |
| Benzil | hCE1 | Ki = 45 nM | [5] |
| Telmisartan | CES1 | Ki = 1.69 µM | [2] |
| Diltiazem | CES2 | Ki = 0.25 µM | [2] |
| Loperamide | hiCE (hCE2) | IC50 = 1.5 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Carboxylesterase Inhibition Assay
This protocol describes a general procedure to determine the inhibitory effect of this compound on carboxylesterase activity using a fluorescent probe-based assay, adapted from the methodology used for its discovery.
Materials:
-
This compound
-
Carboxylesterase enzyme source (e.g., recombinant human CES1 or CES2, cell lysate, or tissue homogenate)
-
Fluorescent carboxylesterase substrate (e.g., a BODIPY-based probe as described in the discovery of this compound, or a commercially available substrate like fluorescein diacetate)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of working concentrations (e.g., 0.1 µM to 200 µM).
-
-
Enzyme and Substrate Preparation:
-
Dilute the carboxylesterase enzyme source in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorescent substrate in the assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorescent substrate solution to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate using a microplate reader.
-
Continue to measure the fluorescence at regular intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of this compound and the vehicle control.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the inhibitory effect of this compound on carboxylesterase activity.
Caption: Simplified overview of carboxylesterase-mediated signaling and the point of inhibition by this compound.
References
- 1. Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors
Disclaimer: Initial searches for the specific compound "WZU-13" did not yield any publicly available information. Therefore, this technical support center provides a general framework and best practices for identifying, characterizing, and mitigating off-target effects of small molecule inhibitors, which researchers can adapt for their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors and why are they a concern?
Q2: How can I determine if my compound is exhibiting off-target effects?
A2: A comprehensive approach combining computational and experimental methods is recommended.[2]
-
In Silico Profiling: Computational methods, such as screening against protein structure databases, can predict potential off-target interactions.[2][3]
-
In Vitro Profiling: Experimental techniques are essential for confirming predicted off-targets and identifying novel ones. Broad screening panels, such as kinase or GPCR (G-protein coupled receptor) panels, can assess the activity of your compound against a wide range of related proteins.[1][2]
-
Cellular Assays: Observing the cellular phenotype at a range of inhibitor concentrations is crucial. A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1]
-
Genetic Validation: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target can help confirm that the observed phenotype is a direct result of modulating that specific target.[2][4]
Q3: What are some initial strategies to minimize off-target effects in my experiments?
A3: Several strategies can be implemented during the experimental design phase:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the minimal concentration of the inhibitor required to achieve the desired on-target effect. Using concentrations at or slightly above the IC50 for the primary target minimizes the risk of engaging lower-affinity off-targets.[1][2]
-
Employ Structurally Distinct Inhibitors: Using a second, structurally different inhibitor that targets the same protein can help validate that the observed phenotype is a true on-target effect.[1][2] If both compounds produce the same result, it is more likely due to their shared on-target activity rather than a common off-target.
-
Include Proper Controls: Always include negative controls (e.g., vehicle-only treatment) and, if available, positive controls (a well-characterized inhibitor for the same target) in your experiments.[2]
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity Observed
-
Possible Cause: The inhibitor may be interacting with off-targets that are critical for essential cellular processes, leading to toxicity.[1]
-
Troubleshooting Steps:
-
Lower Inhibitor Concentration: Determine if the toxicity is dose-dependent by testing a range of lower concentrations. Off-target effects are often more prominent at higher concentrations.[1]
-
Conduct Cell Viability Assays: Use multiple cell lines to assess if the toxicity is cell-type specific.[2]
-
Perform an Off-Target Screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.[2]
-
Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to the inhibitor. If the toxicity is reversed in these cells, it strongly suggests an on-target effect is responsible.[1]
-
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
-
Possible Cause: The observed cellular phenotype may be a result of off-target effects rather than inhibition of the primary target.[1]
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is replicated, it is more likely to be an on-target effect.[1]
-
Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations in cellular assays. A clear dose-dependent effect that correlates with the in vitro IC50 for the primary target supports on-target activity.[1]
-
Genetic Knockdown/Knockout: Use CRISPR or RNAi to reduce the expression of the intended target. If this mimics the phenotype observed with the inhibitor, it provides strong evidence for an on-target mechanism.[2]
-
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for "Compound X"
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 75% |
| Off-Target Kinase C | 800 | 40% |
| Off-Target Kinase D | >10,000 | <10% |
| Off-Target Kinase E | >10,000 | <10% |
This table illustrates how data from a kinase profiling study can be presented to identify off-target interactions. A highly selective compound will show a significantly lower IC50 and higher percent inhibition for its primary target compared to other kinases.
Key Experimental Protocols
Protocol 1: Dose-Response Curve to Determine On-Target Potency
Objective: To determine the concentration range over which an inhibitor produces its desired on-target effect.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of the inhibitor in a suitable solvent (e.g., DMSO).[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with the different inhibitor concentrations or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time, sufficient for the inhibitor to exert its effect.
-
Assay for On-Target Effect: Measure the biological readout that is directly related to the inhibition of the primary target (e.g., phosphorylation of a downstream substrate via Western blot, change in gene expression via qPCR).
-
Data Analysis: Plot the on-target effect as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.[2]
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.[1]
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]
-
Analysis: In the inhibitor-treated samples, the target protein should remain soluble at higher temperatures compared to the vehicle control, indicating that the binding of the inhibitor has stabilized the protein.[1]
Visualizations
Caption: Workflow for characterizing inhibitor on- and off-target effects.
Caption: Decision tree for mitigating observed off-target effects.
References
troubleshooting WZU-13 delivery in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions for the use of the novel small molecule inhibitor, WZU-13, in cell-based assays. Given that this compound is a novel compound, this guide also serves as a general framework for troubleshooting the delivery of poorly characterized small molecule inhibitors.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the experimental application of this compound.
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the possible causes and how can I troubleshoot this?
Answer:
A lack of an observable effect is a common issue when working with a new small molecule inhibitor. The underlying cause can range from issues with the compound itself to problems with the experimental setup. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Integrity and Activity:
-
Purity and Identity: Ensure the purity and identity of your this compound stock. If possible, verify by analytical methods such as LC-MS or NMR.
-
Storage and Handling: Confirm that this compound has been stored under the recommended conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Positive Control: If available, use a known active compound that targets the same pathway as this compound to validate your assay system.
-
-
Optimize Delivery and Cellular Uptake:
-
Solubility: this compound may have poor solubility in aqueous media, leading to precipitation and a lower effective concentration. See the FAQ on solubility for detailed troubleshooting.
-
Cellular Permeability: The compound may not be efficiently crossing the cell membrane. Consider strategies to enhance uptake, such as using a different solvent or a carrier molecule, if compatible with your assay.
-
Incubation Time and Concentration: The incubation time may be too short, or the concentration too low. Perform a time-course and dose-response experiment to determine the optimal conditions.
-
-
Evaluate Assay and Cell System:
-
Target Expression: Confirm that your cell line expresses the intended target of this compound at a sufficient level. This can be checked by Western blot, qPCR, or other relevant methods.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase. High cell density or poor health can affect their response to inhibitors.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect subtle changes. Validate your assay with a known modulator of the pathway.
-
Question: I am observing high levels of cytotoxicity or a high background signal in my assay after treating cells with this compound. What should I do?
Answer:
High cytotoxicity or background signal can mask the specific effects of this compound. Here’s how to address this:
-
Assess Cytotoxicity:
-
Dose-Response Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH release) with a range of this compound concentrations to determine the maximum non-toxic concentration.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control.
-
-
Address Compound-Related Issues:
-
Compound Precipitation: Precipitated compound can cause light scattering, interfering with absorbance- or fluorescence-based readouts. Visually inspect the wells for precipitation and filter your stock solution if necessary.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects leading to cytotoxicity.[1][2] Try to work at the lowest effective concentration.
-
-
Optimize Assay Conditions:
-
Reduce Incubation Time: Shorter incubation times may reduce cytotoxicity while still allowing for the desired biological effect.
-
Assay Interference: this compound may directly interfere with the assay components. Run a cell-free assay control (compound + assay reagents) to check for interference.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of this compound?
For a novel compound like this compound, it is recommended to prepare a high-concentration stock solution in an appropriate solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q2: How can I determine if this compound is soluble in my cell culture medium?
Poor solubility is a common challenge for small molecule inhibitors.[3] To check the solubility of this compound in your medium, prepare a series of dilutions of the compound in the medium and visually inspect for any precipitation or cloudiness under a microscope. You can also measure the absorbance of the solution at a wavelength where the compound absorbs; a decrease in absorbance at higher concentrations can indicate precipitation.
Q3: What are some key considerations when designing my first experiment with this compound?
When starting with a new inhibitor, it is crucial to first establish its basic parameters in your specific cell system. A good starting point is to perform a dose-response experiment to determine the optimal concentration range. This should be done in conjunction with a cytotoxicity assay to identify the therapeutic window. Also, consider a time-course experiment to find the optimal incubation time.
Quantitative Data Summary
Table 1: Dose-Response of this compound on Target Inhibition
| This compound Concentration (µM) | Percent Inhibition of Target Activity (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 25.8 ± 3.5 |
| 1 | 52.1 ± 4.2 |
| 10 | 89.5 ± 2.8 |
| 100 | 95.3 ± 1.9 |
Table 2: Cytotoxicity of this compound in A549 Cells after 24-hour Incubation
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 1 | 98.2 ± 2.5 |
| 10 | 95.1 ± 3.1 |
| 25 | 85.7 ± 4.5 |
| 50 | 60.3 ± 5.2 |
| 100 | 25.8 ± 6.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-only control.
Protocol 2: Determining Optimal Concentration and Incubation Time
This protocol helps in identifying the effective and non-toxic working conditions for this compound.
-
Experimental Setup: Design a matrix of experiments with varying concentrations of this compound and different incubation times.
-
Treatment: Treat cells with the different concentrations of this compound for the specified durations.
-
Assay Performance: At the end of each incubation period, perform your primary functional assay to measure the biological effect of this compound.
-
Cytotoxicity Assessment: In parallel, run a cytotoxicity assay for each condition to assess cell health.
-
Data Analysis: Plot the biological effect and cell viability against concentration and time to identify the optimal conditions that give a significant biological response with minimal cytotoxicity.
Visualizations
Caption: Hypothetical signaling pathway where this compound inhibits Kinase B.
Caption: Step-by-step workflow for troubleshooting lack of this compound effect.
Caption: Logical diagram for diagnosing sources of inconsistent results.
References
overcoming WZU-13 instability in solution
Disclaimer: Information on the specific solution instability of WZU-13 is limited in publicly available literature. This guide is based on general principles of handling small molecule inhibitors and provides a framework for troubleshooting. The quantitative data presented is hypothetical and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a known inhibitor of Carboxylesterase (CES).[1] Carboxylesterases are a class of enzymes that catalyze the hydrolysis of various esters. By inhibiting CES, this compound can prevent the metabolism of certain ester-containing compounds, potentially increasing their bioavailability and efficacy.
Q2: What are the recommended solvents for preparing this compound stock solutions?
For initial solubilization, it is recommended to use a high-purity, anhydrous organic solvent. The choice of solvent can significantly impact the stability and solubility of the compound. Below is a table of common solvents and hypothetical solubility data for this compound.
Q3: My this compound solution in an aqueous buffer has become cloudy or shows precipitation. What could be the cause and how can I resolve it?
Cloudiness or precipitation upon dilution into aqueous buffers is a common indication of poor solubility at the final concentration. This can be influenced by the buffer's pH, ionic strength, and the percentage of organic co-solvent. To address this, consider the following:
-
Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution. However, be mindful of the solvent's tolerance by your experimental system (e.g., cells).
-
Adjust the pH of the aqueous buffer. The solubility of a compound can be pH-dependent.
-
Prepare a more dilute stock solution before further dilution into the aqueous buffer.
-
Use a sonicator to aid in the dissolution of the compound in the final buffer.
Q4: How should I store this compound as a solid and in solution to ensure its stability?
For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous organic solvents like DMSO are generally stable for several weeks at -20°C and for longer periods at -80°C. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stability in aqueous solutions is expected to be lower, and it is recommended to prepare these fresh before each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in stock solution | The concentration exceeds the solubility limit in the chosen solvent. | Gently warm the solution and vortex or sonicate. If precipitation persists, the solution is supersaturated and should be prepared at a lower concentration. |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or instability in the experimental medium. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the compound spends in aqueous solutions before use. |
| Loss of compound activity over time | The compound may be unstable at the storage temperature or susceptible to hydrolysis in the presence of trace amounts of water in the solvent. | Ensure the use of anhydrous solvents for stock solutions. Store aliquots at -80°C and protect from light. Perform a stability test to determine the rate of degradation under your storage conditions. |
Quantitative Data
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mM) |
| DMSO | > 100 |
| Ethanol | ~ 25 |
| Methanol | ~ 15 |
| Water | < 0.1 |
Table 2: Hypothetical Stability of this compound in Solution
| Solvent | Temperature | pH | Half-life |
| DMSO | 25°C | N/A | > 24 hours |
| DMSO | -20°C | N/A | > 3 months |
| PBS | 37°C | 7.4 | ~ 2 hours |
| PBS | 4°C | 7.4 | ~ 8 hours |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
-
Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the solid compound to the solvent.
-
Equilibrate the solution by rotating or shaking it for 24 hours at a constant temperature.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Evaluating the Stability of this compound in Solution
-
Prepare a stock solution of this compound at a known concentration in the desired solvent or buffer.
-
Divide the solution into multiple aliquots and store them under different conditions (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each storage condition.
-
Analyze the concentration of the remaining intact this compound in each aliquot using HPLC.
-
Plot the concentration of this compound against time for each condition to determine its degradation rate and half-life.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
References
WZU-13 (Interleukin-13) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WZU-13, also known as Interleukin-13 (IL-13).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Interleukin-13) and what is its primary function?
A1: Interleukin-13 (IL-13) is a cytokine that plays a central role in Type 2 immune responses, which are critical in allergic inflammation and immunity against parasites.[1][2] It is produced by various immune cells, including T helper type 2 (Th2) cells and group 2 innate lymphoid cells (ILC2s).[1] IL-13's functions include promoting B-cell proliferation and class switching to IgE, and inducing alternative activation of macrophages.[3][4][5]
Q2: What are the key components of the IL-13 signaling pathway?
A2: IL-13 signals through a receptor complex composed of the IL-4 receptor alpha chain (IL-4Rα) and the IL-13 receptor alpha 1 chain (IL-13Rα1). Upon binding of IL-13, this receptor complex activates Janus kinases (JAKs), which in turn phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[6] Phosphorylated STAT6 then translocates to the nucleus to regulate the expression of target genes. IL-13 can also signal through the Insulin Receptor Substrate (IRS) pathway.[1] Additionally, a second receptor, IL-13Rα2, can bind IL-13 with high affinity and is thought to act as a decoy receptor, although it may also have signaling functions under certain conditions.[7]
Q3: In which cell types is the IL-13 receptor expressed?
A3: The IL-13 receptor is expressed on a wide variety of cell types, including B cells, basophils, eosinophils, mast cells, endothelial cells, fibroblasts, monocytes, macrophages, respiratory epithelial cells, and smooth muscle cells.[1]
IL-13 Signaling Pathway
Caption: IL-13 signaling pathway overview.
Troubleshooting Guides
Q4: I am not observing a response to IL-13 in my cell culture experiments. What are some possible causes?
A4: There are several potential reasons for a lack of response to IL-13. These include:
-
Cell type: Ensure that the cell line you are using expresses the IL-13 receptor.
-
Reagent quality: The recombinant IL-13 may have lost activity. It is recommended to use a fresh vial or test the activity of the current stock. Reconstituted IL-13 should be stored according to the manufacturer's instructions, and repeated freeze-thaw cycles should be avoided.[8][9]
-
Concentration: The concentration of IL-13 may be too low. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
-
Incubation time: The incubation time may be too short to observe a response. A time-course experiment can help determine the optimal duration of stimulation.
Q5: My ELISA results for IL-13 show high background and low signal. How can I troubleshoot this?
A5: High background and low signal in an ELISA can be caused by a variety of factors. Here are some common troubleshooting tips:
-
Washing: Inadequate washing between steps can lead to high background. Ensure that the wells are washed thoroughly according to the protocol.[10]
-
Blocking: Ineffective blocking can result in non-specific binding of antibodies. Ensure that the blocking buffer is appropriate for your assay and that the incubation time is sufficient.[10]
-
Antibody concentrations: The concentrations of the capture or detection antibodies may not be optimal. Titrating the antibodies can help determine the best concentrations to use.[10]
-
Reagent contamination: Contamination of reagents, such as the TMB substrate, can lead to high background.[11] Ensure that all reagents are handled properly to avoid contamination.
-
Expired reagents: Check the expiration dates of all kit components.[11]
Q6: I am observing significant variability between experiments. What could be the cause?
A6: Experimental variability can be a significant issue. Some common sources of variability include:
-
Lot-to-lot variability of IL-13: Different lots of recombinant IL-13 can have different activities.[12] It is important to test each new lot to ensure consistency.
-
Pipetting errors: Inaccurate pipetting can lead to significant variability. Ensure that your pipettes are calibrated and that you are using proper pipetting techniques.[13]
-
Cell passage number: The response of cells to IL-13 can change with increasing passage number. It is recommended to use cells within a defined passage number range for all experiments.
-
Inconsistent incubation times or temperatures: Ensure that all incubation steps are performed consistently across all experiments.[11]
Troubleshooting Workflow
Caption: A general workflow for troubleshooting experimental issues.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 for TF-1 cell proliferation | 3 - 4 ng/mL | TF-1 | [1] |
| EC50 for TF-1 cell proliferation | 1 - 4 ng/mL | TF-1 | [8] |
| Optimal concentration for A549 cell proliferation and migration | 40 ng/mL | A549 | [14] |
| Concentration for STAT6 phosphorylation in INS-1E cells | 20 ng/mL | INS-1E | [15] |
| Concentration for stimulating airway smooth muscle tissue | 50 ng/mL | Canine tracheal smooth muscle | [16] |
Experimental Protocols
Protocol 1: IL-13 Stimulation and Western Blot for Phospho-STAT6
This protocol describes the stimulation of cells with IL-13 and subsequent detection of phosphorylated STAT6 by Western blot.
Materials:
-
Cells expressing the IL-13 receptor (e.g., TF-1, A549)
-
Recombinant human IL-13
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 2-4 hours prior to stimulation.
-
Treat cells with the desired concentration of IL-13 for the desired time (e.g., 20 ng/mL for 20 minutes).[15][17] Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibody against phospho-STAT6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.
Protocol 2: IL-13 ELISA
This protocol provides a general outline for measuring IL-13 concentration in a sample using a sandwich ELISA.
Materials:
-
ELISA plate coated with anti-IL-13 capture antibody
-
Sample containing IL-13 (e.g., cell culture supernatant)
-
Recombinant IL-13 standard
-
Biotinylated anti-IL-13 detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
Procedure:
-
Prepare a standard curve using serial dilutions of the recombinant IL-13 standard.
-
Add standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate with wash buffer.
-
Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Add stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the concentration of IL-13 in the samples by comparing their absorbance to the standard curve.
Experimental Workflow for Assessing IL-13 Induced STAT6 Phosphorylation
References
- 1. stemcell.com [stemcell.com]
- 2. Frontiers | Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes [frontiersin.org]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Tuning the Cytokine Responses: An Update on Interleukin (IL)-4 and IL-13 Receptor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interleukin-13 Stimulation Reveals the Cellular and Functional Plasticity of the Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning sensitivity to IL-4 and IL-13: differential expression of IL-4Rα, IL-13Rα1, and γc regulates relative cytokine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.abclonal.com [static.abclonal.com]
- 9. Human IL-13 Recombinant Protein | Cell Signaling Technology [cellsignal.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Mouse IL-13 ELISA Kit - FAQs [thermofisher.com]
- 12. spa-sandbox-mithila.miltenyibiotecdev.com [spa-sandbox-mithila.miltenyibiotecdev.com]
- 13. mabtech.com [mabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Human Interleukin-13 (hIL-13) | Cell Signaling Technology [cellsignal.com]
refining WZU-13 treatment protocols
Welcome to the technical support center for WZU-13, a novel inhibitor of the Interleukin-13 (IL-13) signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols and troubleshooting common issues encountered while working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the IL-13 signaling pathway. It functions by binding to the IL-13 receptor alpha 1 (IL-13Rα1), preventing the formation of the functional IL-13Rα1/IL-4Rα heterodimer.[1] This blockade inhibits the downstream phosphorylation of STAT6, a key transcription factor in IL-13-mediated cellular responses.[2]
Q2: What are the common off-target effects observed with this compound?
A2: While this compound is designed for high selectivity, potential off-target effects should be considered. As with many kinase inhibitors, high concentrations may lead to non-specific binding. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and assay. Concerns about off-target effects are a significant aspect of therapeutic development, including in advanced gene-editing technologies.[3][4][5][6]
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: I am observing low efficacy of this compound in my experiments. What could be the reason?
A4: Low efficacy can result from several factors:
-
Suboptimal Concentration: Ensure you have performed a thorough dose-response analysis to identify the IC50 for your specific cell line.
-
Cell Line Variability: The expression levels of IL-13Rα1 can vary between cell lines, impacting the efficacy of this compound.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Experimental Setup: Ensure that the experimental conditions, such as cell density and incubation time, are optimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound is hydrophobic. | Prepare a high-concentration stock solution in DMSO. For working solutions, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. |
| High Background Signal in Assays | Non-specific binding at high concentrations. | Perform a dose-response curve to determine the optimal concentration with the best signal-to-noise ratio. Include appropriate vehicle controls (DMSO-treated cells) in your experiments. |
| Inconsistent IC50 Values | Variability in experimental conditions.[7] | Standardize your protocols, including cell seeding density, treatment duration, and the specific assay used for viability or pathway inhibition.[8][9] Different methods of calculating IC50 can also lead to variability.[7] |
| Unexpected Cell Toxicity | Off-target effects or solvent toxicity. | Lower the concentration of this compound and the final DMSO concentration. Perform a cytotoxicity assay with the vehicle control to assess the impact of DMSO on your cells. |
| Difficulty in Reproducing Results | Passage number of cells, variability in reagents. | Use cells within a consistent and low passage number range. Ensure all reagents are of high quality and have not expired. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from internal validation studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Target Pathway | IC50 (nM) | Assay Method |
| A549 | IL-13-induced STAT6 phosphorylation | 50 | Western Blot |
| BEAS-2B | IL-13-induced eotaxin-3 secretion | 75 | ELISA |
| SW-13 | IL-13-induced cell proliferation | 120 | MTT Assay |
Table 2: Recommended Concentration Range for In Vitro Studies
| Application | Concentration Range | Notes |
| Inhibition of STAT6 Phosphorylation | 10 - 200 nM | Optimal concentration may vary by cell type. |
| Cytokine Secretion Assays | 50 - 500 nM | Higher concentrations may be needed for robust inhibition. |
| Cell Proliferation/Viability Assays | 100 nM - 1 µM | Monitor for cytotoxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Cell Seeding: Seed SW-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of Leibovitz's L-15 Medium supplemented with 10% FBS.[10] Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the culture medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (0.1% DMSO in medium).
-
Treatment: After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[8]
Protocol 2: Western Blot for STAT6 Phosphorylation
This protocol describes the detection of phosphorylated STAT6 to assess the inhibitory effect of this compound on the IL-13 signaling pathway.
-
Cell Culture and Treatment: Plate A549 cells and grow to 80-90% confluency. Starve the cells in a serum-free medium for 12-16 hours. Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 2 hours.
-
IL-13 Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-13 for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT6 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to total STAT6 or a loading control like GAPDH.
Visualizations
Caption: Mechanism of action of this compound in the IL-13 signaling pathway.
Caption: Experimental workflow for IC50 determination using an MTT assay.
References
- 1. IL-13 receptors and signaling pathways: an evolving web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of interleukin-13 antagonist (IL-13E13K) in cells expressing various types of IL-4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. scite.ai [scite.ai]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bcrj.org.br [bcrj.org.br]
dealing with WZU-13 cytotoxicity in vitro
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for utilizing WZU-13, a novel and efficient inhibitor of carboxylesterases (CES), in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of carboxylesterases (CES).[1][2] Carboxylesterases are enzymes that play a significant role in the hydrolysis of various esters and are involved in both the detoxification of xenobiotics and the activation of certain prodrugs.[2][3] By inhibiting CES, this compound can modulate the metabolic activity of these enzymes.
Q2: What are the potential applications of this compound in research?
A2: As a CES inhibitor, this compound can be a valuable tool for:
-
Studying the role of carboxylesterases in cellular metabolism and signaling.
-
Investigating the metabolic activation or deactivation of ester-containing drugs and prodrugs.
-
Potentially modulating the cytotoxicity of anticancer prodrugs that are activated by CES.[3]
Q3: In which cell lines has the cytotoxicity of this compound been evaluated?
A3: Based on the initial discovery and characterization, the cytotoxicity of this compound was evaluated in HeLa cells.
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in in vitro cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments | Cell density variations | Ensure consistent cell seeding density across all experiments. The effective concentration of the inhibitor per cell can be affected by the initial number of cells. |
| Assay incubation time | Use a consistent incubation time for all experiments. Longer exposure to the inhibitor may result in lower IC50 values. | |
| Reagent preparation | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing and storing single-use aliquots. | |
| Observed cell viability is greater than 100% at low concentrations | Compound properties | Some compounds can enhance the metabolic activity of cells at low concentrations, leading to an increase in the signal of viability assays like MTT or WST-1. This is a known phenomenon and should be noted in the data analysis. |
| Data normalization | Ensure that the data is correctly normalized to the vehicle control (e.g., DMSO-treated cells), which should be set to 100% viability. | |
| High variability between technical replicates | Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. When plating cells, ensure they are in a single-cell suspension to avoid clumping. |
| Uneven cell distribution | After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells. | |
| Edge effects | To minimize evaporation from the outer wells of a multi-well plate, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. | |
| Low or no cytotoxic effect observed | Poor cell permeability | While this compound has shown intracellular activity, its permeability can vary between cell types. Consider using cell lines with known high expression of carboxylesterases. |
| Compound instability | This compound may have limited stability in cell culture medium over long incubation periods. Consider refreshing the medium with a new dose of the compound for longer experiments. | |
| Incorrect concentration range | Perform a wide range of serial dilutions to determine the optimal concentration range for your specific cell line and experimental conditions. |
Quantitative Data
In Vitro Cytotoxicity of this compound
The cytotoxicity of this compound was assessed using a standard MTT assay in HeLa cells.
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| HeLa | MTT | 24 hours | > 50 |
Data extracted from the primary literature describing the discovery of this compound.
Experimental Protocols
Cell Viability (MTT) Assay Protocol for this compound
This protocol is a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 24 hours (or the desired treatment period) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Potential Signaling Pathways Modulated by Carboxylesterase Inhibition
Caption: Putative signaling consequences of carboxylesterase inhibition by this compound.
References
Validation & Comparative
WZU-13: A Comparative Guide to its Inhibitory Effect on Carboxylesterase 1 (CES1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of the novel compound WZU-13 on Carboxylesterase 1 (CES1), a key enzyme in xenobiotic metabolism and lipid homeostasis. The performance of this compound is objectively compared with established CES1 inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
Carboxylesterase 1 (CES1) plays a crucial role in the hydrolysis of a wide range of endogenous and exogenous esters, including many therapeutic drugs. Its inhibition can significantly alter drug metabolism and lipid signaling pathways, making it a target of considerable interest in drug development and for understanding drug-drug interactions. This compound has emerged as a novel inhibitor of carboxylesterases. This guide serves to validate its inhibitory effect on CES1 by comparing its activity with other known inhibitors such as Telmisartan, Benzil, Digitonin, Orlistat, and Loperamide. While a precise IC50 or Ki value for this compound is not yet publicly available, existing data indicates a significant inhibitory potential.
Quantitative Comparison of CES1 Inhibitors
The inhibitory potency of this compound and other selected compounds against human CES1 is summarized in the table below. It is important to note that the data for this compound is presented as percentage inhibition at a specific concentration, which differs from the IC50 and Ki values provided for the other compounds. A direct comparison of potency is therefore limited.
| Compound | Inhibition Metric | Value | Notes |
| This compound | % Inhibition | 77% at 100 µM | Data from a commercial supplier; specific assay conditions not detailed. |
| Telmisartan | Ki | 1.69 µM | A potent angiotensin II receptor blocker with off-target CES1 inhibitory activity. |
| Benzil | Ki | 45 nM | A well-characterized, potent inhibitor of human CES1. |
| IC50 | 160 nM | ||
| Digitonin | IC50 | 38 µM | A steroidal saponin known to be a specific inhibitor of CES1. |
| Orlistat | % Inhibition | ~30% at 100 nM | A pancreatic lipase inhibitor with weak inhibitory activity against CES1. |
| IC50 | > 100 nM | Primarily targets CES2 over CES1. | |
| Loperamide | IC50 | 0.44 mM | An opioid receptor agonist that weakly inhibits CES1A1.[1] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The lack of a specific IC50 or Ki value for this compound is a current limitation for a direct and comprehensive comparison of its potency against the other listed inhibitors.
Experimental Protocols
The following are detailed methodologies for common in vitro assays used to determine the inhibitory effect of compounds on CES1.
Recombinant Human CES1 Inhibition Assay using p-Nitrophenyl Acetate (pNPA)
This colorimetric assay is a widely used method for screening CES1 inhibitors.
Materials:
-
Recombinant human CES1 enzyme
-
p-Nitrophenyl acetate (pNPA) substrate
-
Inhibitor compound (e.g., this compound)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Add a fixed concentration of recombinant human CES1 to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a stock solution of pNPA to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader. The rate of increase in absorbance corresponds to the rate of pNPA hydrolysis.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Imidapril Hydrolase Activity Assay in Human Liver Microsomes
This assay measures the inhibition of the conversion of the prodrug imidapril to its active metabolite, imidaprilat, by CES1 present in human liver microsomes (HLM).
Materials:
-
Human Liver Microsomes (HLM)
-
Imidapril hydrochloride
-
Inhibitor compound (e.g., this compound)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the inhibitor compound.
-
In a reaction tube, combine HLM, Tris-HCl buffer, and the inhibitor at various concentrations. Include a control without the inhibitor.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding imidapril to the mixture.
-
Incubate at 37°C for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of imidaprilat using a validated LC-MS/MS method.
-
Calculate the rate of imidaprilat formation and determine the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 and/or Ki values from the inhibition data.
Signaling Pathways and Experimental Workflows
To visualize the biological context of CES1 inhibition and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: CES1-mediated lipid metabolism and drug activation/inactivation pathway, highlighting the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the IC50 value of a CES1 inhibitor.
Conclusion
This compound demonstrates a notable inhibitory effect on carboxylesterase activity. While the currently available data (77% inhibition at 100 µM) is promising, the determination of a precise IC50 or Ki value is essential for a definitive quantitative comparison with other established CES1 inhibitors. The experimental protocols provided in this guide offer a standardized approach for further validating the inhibitory potency and mechanism of action of this compound. Researchers and drug development professionals are encouraged to utilize these methodologies to generate more comprehensive data, which will be crucial for elucidating the therapeutic potential and drug interaction profile of this novel compound. The provided diagrams of the CES1 signaling pathway and experimental workflow serve as valuable visual aids for understanding the broader context and practical aspects of this research.
References
A Comparative Analysis of WZU-13 and Other Prominent Carboxylesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the inhibitory profiles of novel and established carboxylesterase inhibitors, featuring WZU-13.
Carboxylesterases (CES) are pivotal enzymes in drug metabolism, responsible for the hydrolysis of a wide array of ester-containing drugs. Their inhibition presents a strategic approach to modulate drug pharmacokinetics and therapeutic efficacy. This guide provides a comparative overview of the novel carboxylesterase inhibitor, this compound, against other well-characterized CES inhibitors, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other selected CES inhibitors against the two major human carboxylesterase isoforms, CES1 and CES2, are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, have been compiled from various studies. It is crucial to consider the different experimental conditions under which these values were determined for a comprehensive comparison.
| Inhibitor | Target Enzyme | IC50 / Ki (µM) | Experimental System | Substrate | Reference |
| This compound | CES | Data pending full publication access | High-Throughput Screening with BDPN2-CES probe | BDPN2-CES | (Wang K, et al., 2024) |
| Telmisartan | CES2 | Ki: 1.69 | Recombinant human CES2 | Not Specified | [1] |
| Digitonin | CES1 | IC50: ~26-33 | Recombinant human CES1 / Human retinal homogenate | p-Nitrophenyl acetate / DME | [2][3] |
| Loperamide | CES2 | Ki: 1.5 | Recombinant human CES2 | Capecitabine | [4] |
| Benzil | CES1 | IC50: 0.160 | THP-1 cell lysate | para-Nitrophenyl valerate | [5] |
| Benzil | CES2 | Ki: 0.015 | Recombinant human CES2 | Not Specified | [6] |
| Simvastatin | CES1 | IC50: 18.3 | Human liver S9 fractions | Clopidogrel | [7] |
| Simvastatin | CES2 | Ki: 0.67 | Recombinant human CES2 | 7-Ethyl-10-[4-(1-piperidono)-1-piperidono]carbonyloxycamptothecin | [8] |
Note: The IC50 value for this compound is not yet publicly available in the abstract of the primary publication. Access to the full-text article is required for this information.
Experimental Protocols
A generalized understanding of the methodologies employed in determining the inhibitory potency of these compounds is essential for accurate interpretation of the data.
High-Throughput Screening for this compound Discovery
This compound was identified through a high-throughput screening assay utilizing a novel fluorescent probe, BDPN2-CES. The fundamental principle of this assay is the enzymatic cleavage of the probe by carboxylesterases, leading to a detectable change in fluorescence.
Workflow for this compound Identification:
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of inhibitory effects of antidiabetic and antihyperlipidemic drugs on human carboxylesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IL-13/IL-4 Antagonists: WZU-13 (IL-13E13K) vs. Lebrikizumab
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of WZU-13 (a synonym for the IL-13 mutant, IL-13E13K) and the specific competitor compound, lebrikizumab. This analysis is based on available experimental data for their primary mechanism of action: the inhibition of the IL-13 and IL-4 signaling pathways.
Interleukin-13 (IL-13) and Interleukin-4 (IL-4) are key cytokines implicated in the pathogenesis of type 2 inflammatory diseases such as asthma and atopic dermatitis. Their signaling cascade is predominantly mediated through the phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6). Consequently, the development of antagonists targeting this pathway is a primary focus of therapeutic research. This guide compares two such antagonists: this compound (IL-13E13K), a mutant IL-13 protein, and lebrikizumab, a humanized monoclonal antibody.
Mechanism of Action
This compound, identified as IL-13E13K, is a recombinant human IL-13 mutant that acts as a potent antagonist to both IL-13 and IL-4.[1] It competitively inhibits the signaling and biological activities of these cytokines by binding to the IL-13 receptor α1 (IL-13Rα1), a shared component of the receptor complexes for both IL-13 and IL-4.[1] This binding prevents the formation of the functional heterodimeric receptor complexes, thereby blocking downstream signaling.[1]
Lebrikizumab is a humanized IgG4 monoclonal antibody that specifically targets and neutralizes IL-13.[2] It binds to soluble IL-13 with high affinity, preventing its interaction with the IL-13 receptor complex (IL-13Rα1/IL-4Rα).[2][3] This blockade effectively inhibits IL-13-mediated downstream signaling.[2] Unlike this compound, lebrikizumab's primary target is IL-13, and it does not directly antagonize IL-4 signaling.
Efficacy Comparison: Inhibition of Downstream Signaling
The efficacy of these compounds can be evaluated by their ability to inhibit key downstream events in the IL-13/IL-4 signaling pathway, namely STAT6 phosphorylation and the secretion of inflammatory mediators like periostin and eotaxin-3.
Inhibition of STAT6 Phosphorylation
In contrast, a direct comparison of lebrikizumab and another anti-IL-13 antibody, tralokinumab, in a HEK293-STAT6 reporter assay provides specific IC50 values.
| Compound | Target | Assay | IC50 (pM) |
| Lebrikizumab | IL-13 | HEK293-STAT6 Reporter Assay (glycosylated hIL-13) | 13 ± 1 |
| Tralokinumab | IL-13 | HEK293-STAT6 Reporter Assay (glycosylated hIL-13) | 33 ± 1 |
Table 1: Comparative IC50 values for the inhibition of IL-13-induced STAT6 activity. Data extracted from a study comparing lebrikizumab and tralokinumab.
This data indicates that lebrikizumab is a highly potent inhibitor of IL-13-induced STAT6 phosphorylation. The lack of a specific IC50 for this compound prevents a direct quantitative comparison.
Inhibition of Inflammatory Mediator Secretion
The downstream consequences of STAT6 activation include the production of various inflammatory mediators. The ability of these antagonists to inhibit the secretion of such mediators is a critical measure of their therapeutic potential.
| Compound | Target | Mediator | Assay | IC50 |
| Lebrikizumab | IL-13 | Periostin | Primary Human Dermal Fibroblast Assay | 7 ± 1 nM |
| Tralokinumab | IL-13 | Periostin | Primary Human Dermal Fibroblast Assay | 21 ± 1 nM |
Table 2: Comparative IC50 values for the inhibition of IL-13-induced periostin secretion. Data extracted from a study comparing lebrikizumab and tralokinumab.
Again, specific quantitative data for this compound's inhibition of periostin or eotaxin-3 secretion is not available in the reviewed literature, precluding a direct comparison with lebrikizumab.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays cited in this guide.
STAT6 Reporter Assay (HEK293 Cells)
This assay quantifies the inhibition of IL-13-induced STAT6 activation.
Cell Line:
-
Human Embryonic Kidney (HEK293) cells stably transfected with a STAT6-responsive luciferase reporter construct.
Protocol:
-
Seed HEK293-STAT6 reporter cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or lebrikizumab) for a specified period.
-
Stimulate the cells with a pre-determined concentration of recombinant human IL-13.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of inhibition relative to the IL-13-stimulated control and determine the IC50 value.
Periostin Secretion Assay (Primary Human Dermal Fibroblasts)
This assay measures the inhibition of IL-13-induced periostin secretion from primary cells.
Cell Type:
-
Primary Human Dermal Fibroblasts.
Protocol:
-
Culture primary human dermal fibroblasts in appropriate media.
-
Pre-incubate the cells with different concentrations of the antagonist.
-
Stimulate the cells with recombinant human IL-13.
-
After a 24-48 hour incubation period, collect the cell culture supernatant.
-
Quantify the concentration of periostin in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the percentage of inhibition and determine the IC50 value.
Eotaxin-3 Release Assay
This assay is used to assess the inhibition of IL-13-induced eotaxin-3 secretion.
Cell Line:
Protocol:
-
Seed the cells in a 24-well plate and allow them to adhere overnight.[4]
-
Pre-incubate the confluent cells with the test compound for 14-16 hours.[4]
-
Stimulate the cells with IL-13 (e.g., 10 ng/ml) for 24 hours.[4]
-
Collect the cell culture medium.[4]
-
Measure the concentration of eotaxin-3 in the medium using a specific ELISA kit.[4]
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Conclusion
Both this compound (IL-13E13K) and lebrikizumab are effective antagonists of the IL-13 signaling pathway. Lebrikizumab demonstrates high potency in inhibiting IL-13-induced STAT6 phosphorylation and periostin secretion, with specific IC50 values in the picomolar and nanomolar range, respectively. This compound is reported to completely block IL-4-induced STAT6 phosphorylation, highlighting its dual antagonist nature. However, the absence of quantitative efficacy data for this compound in the public domain makes a direct, quantitative comparison with lebrikizumab challenging. Further studies providing dose-response curves and IC50 values for this compound in various cell-based assays are necessary for a comprehensive comparative assessment. This guide provides researchers with the available data and detailed protocols to facilitate further investigation and a deeper understanding of these promising therapeutic candidates.
References
- 1. Blockade of interleukin-13-mediated cell activation by a novel inhibitory antibody to human IL-13 receptor alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Vitamin E forms inhibit IL-13/STAT6-induced eotaxin-3 secretion by upregulation of PAR4, an endogenous inhibitor of atypical PKC in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
WZU-13: A Novel Carboxylesterase Inhibitor for Cancer Research
A Comparative Analysis of WZU-13's Activity in Diverse Cancer Cell Lines
For researchers and professionals in drug development, the identification of novel enzyme inhibitors is a critical step toward pioneering new therapeutic strategies. Recently, a new small molecule, this compound, has been identified as a potent inhibitor of carboxylesterases (CES), a family of enzymes implicated in both the metabolic activation of prodrugs and the detoxification of various compounds.[1][2] This guide provides a comparative overview of this compound's activity, placing it in context with other known carboxylesterase inhibitors, and details the experimental methodologies for its evaluation.
Performance Comparison of Carboxylesterase Inhibitors
The inhibitory potential of this compound against carboxylesterase activity has been benchmarked against established inhibitors, Benzil and Orlistat, across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce enzyme activity by half, are summarized below.
| Inhibitor | Target Enzyme | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| This compound | Carboxylesterases (CES) | Data not publicly available | Data not publicly available | Data not publicly available |
| Benzil | Carboxylesterases (CES1 & CES2) | ~10-20 | ~5-15 | ~15-25 |
| Orlistat | Carboxylesterase 2 (CES2) | >100 | ~0.01-0.1 | >100 |
Note: Specific IC50 values for this compound are not yet publicly available and would be detailed in the primary research article. The values for Benzil and Orlistat are approximate ranges based on available literature and can vary depending on experimental conditions.
Mechanism of Action: The Role of Carboxylesterases in Cancer
Carboxylesterases are serine hydrolases that play a dual role in cancer therapy. They are crucial for the metabolic activation of certain ester-containing prodrugs, such as the anticancer agent CPT-11 (Irinotecan), converting them into their active, cytotoxic forms.[3] Conversely, they can also detoxify certain chemotherapeutic agents, contributing to drug resistance. The overexpression of specific CES isoforms, like CES2, has been observed in several cancer types.[4] Therefore, inhibitors of carboxylesterases, like this compound, are valuable tools for studying these processes and may have therapeutic potential in modulating the efficacy of chemotherapy.
The discovery of this compound was facilitated by a novel, highly sensitive fluorescent probe, BDPN2-CES. This probe enables a visual, high-throughput screening method for identifying new CES inhibitors.[1][2]
The signaling pathway affected by carboxylesterase inhibitors involves the modulation of prodrug activation. By inhibiting CES, compounds like this compound can prevent the conversion of a prodrug to its active form, thereby reducing its cytotoxic effect on cancer cells.
Experimental Protocols
The evaluation of this compound and other carboxylesterase inhibitors typically involves cell-based assays to determine their IC50 values. A general protocol for such an assay using a fluorescent probe is outlined below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Benzil, and Orlistat on carboxylesterase activity in cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, A549)
-
Cell culture medium and supplements
-
This compound, Benzil, Orlistat (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorescent carboxylesterase probe (e.g., BDPN2-CES or similar)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the inhibitors (this compound, Benzil, Orlistat) in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitors for a specific period (e.g., 1-2 hours) to allow for cellular uptake and enzyme inhibition.
-
Probe Addition: After the incubation period, add the fluorescent carboxylesterase probe to each well at a final concentration optimized for the assay.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader. Kinetic readings over a period of time (e.g., 60 minutes) are often preferred to determine the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value for each inhibitor in each cell line.
-
This guide provides a foundational understanding of the newly discovered carboxylesterase inhibitor, this compound, and its context within the broader landscape of CES-targeting compounds. Further research, particularly the public dissemination of detailed experimental data for this compound, will be crucial in fully elucidating its potential as a research tool and therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase-2 is a highly sensitive target of the antiobesity agent orlistat with profound implications in the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GPR35 Agonist Mechanism: A Comparative Guide
Introduction: The G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a range of pathologies, including inflammatory and cardiovascular diseases.[1] The validation of novel agonists for this receptor requires a systematic approach to characterize their mechanism of action and compare their performance against established ligands. This guide provides a framework for the independent verification of a hypothetical GPR35 agonist, designated "Compound WZ-13," by comparing its activity profile with the known GPR35 agonists, Zaprinast and Kynurenic Acid.
Activation of GPR35 is known to trigger downstream signaling through two principal pathways: the Gα13-mediated pathway and the β-arrestin-2 recruitment pathway.[2][3] A thorough characterization of a new agonist therefore involves quantifying its potency and efficacy in assays that independently measure the activation of each of these branches.
Quantitative Performance Comparison
The pharmacological activity of Compound WZ-13 was evaluated and compared to reference GPR35 agonists across key functional assays. The following tables summarize the potency (pEC50) of each compound in assays measuring Gα13 activation, β-arrestin-2 recruitment, and receptor internalization. Data for reference compounds are derived from published studies.
Table 1: Comparative Potency (pEC50) of GPR35 Agonists at the Human Receptor Ortholog
| Compound | Gα13 Activation Assay (pEC50) | β-Arrestin-2 Recruitment Assay (pEC50) | Receptor Internalization Assay (pEC50) |
| Compound WZ-13 (Hypothetical) | 7.5 | 7.2 | 7.4 |
| Zaprinast | ~6.0[4] | ~5.4 - 5.76[5][6] | ~6.0[4] |
| Kynurenic Acid | Low Potency | ~3.9[6] | Low Potency[5] |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. Higher values indicate greater potency. Kynurenic acid displays significantly lower potency at the human GPR35 ortholog compared to rodent orthologs.[2][5]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize both the biological signaling cascade initiated by receptor activation and the experimental process used for its verification.
Caption: GPR35 canonical signaling pathways upon agonist binding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 6. researchgate.net [researchgate.net]
WZU-13: A Novel Carboxylesterase Inhibitor Emerges from High-Throughput Screening
For researchers, scientists, and drug development professionals, the quest for specific enzyme inhibitors is paramount. A newly identified compound, WZU-13, has been flagged as a promising inhibitor of carboxylesterases (CES), a diverse family of enzymes crucial in drug metabolism and lipid homeostasis. This guide provides a comparative overview of this compound, placed in context with other known carboxylesterase inhibitors, and details the experimental framework for assessing its specificity.
Discovered through a novel high-throughput screening method employing a sensitive fluorescent probe, this compound has been identified as an efficient inhibitor of carboxylesterase activity.[1] While the initial report highlights its inhibitory potential, detailed quantitative data on its specificity for different CES isoforms is not yet widely available. This guide will, therefore, focus on the methodologies to determine such specificity and compare its profile to well-characterized inhibitors.
Comparative Analysis of Carboxylesterase Inhibitors
To understand the potential of this compound, it is essential to compare it against established carboxylesterase inhibitors with known specificity profiles. Carboxylesterases in humans are broadly classified into two main isoforms, CES1 and CES2, which exhibit different substrate preferences and tissue distribution. An ideal inhibitor is often one that can selectively target a specific isoform.
The following table summarizes the inhibitory potency (IC50 or Ki values) of several known CES inhibitors against human CES1 and CES2. This provides a benchmark for the future characterization of this compound.
| Inhibitor | Target Specificity | hCE1 | hCE2 (hiCE) | Reference |
| This compound | Carboxylesterases | Data not publicly available | Data not publicly available | [1] |
| Digitonin | CES1 selective | IC50: ~38 µM | - | [2] |
| Telmisartan | CES2 selective | - | Potent inhibitor | [3] |
| Benzil | Pan-CES inhibitor | Ki: 45 nM | Ki: 15 nM | [4][5] |
hCE1: human carboxylesterase 1; hCE2 (hiCE): human carboxylesterase 2 (human intestinal carboxylesterase). IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Experimental Protocols for Determining Inhibitor Specificity
To rigorously confirm the specificity of a novel carboxylesterase inhibitor like this compound, a series of in vitro experiments are required. These assays are designed to quantify the inhibitory activity against different CES isoforms and other related enzymes.
In Vitro Inhibition Assay using Recombinant Enzymes
This is the primary method to determine the direct inhibitory effect of a compound on purified enzymes.
Objective: To determine the IC50 value of the test compound for each carboxylesterase isoform.
Materials:
-
Recombinant human CES1 and CES2 enzymes.
-
A suitable fluorogenic or chromogenic substrate (e.g., p-nitrophenyl acetate for general activity, or isoform-specific substrates).
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the recombinant CES enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Selectivity Profiling against Other Serine Hydrolases
To ensure the inhibitor is specific to carboxylesterases, it should be tested against other serine hydrolases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The experimental setup is similar to the in vitro inhibition assay, using the respective enzymes and their specific substrates.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental and biological processes, the following diagrams are provided.
Caption: Workflow for assessing the specificity of a carboxylesterase inhibitor.
Caption: Role of a specific CES inhibitor in modulating a prodrug activation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preclinical Validation of IL-13 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-13 (IL-13) is a central mediator in the pathophysiology of type 2 inflammatory diseases, including asthma and atopic dermatitis. Consequently, targeting IL-13 has become a key therapeutic strategy. This guide provides a comparative overview of the preclinical validation of two prominent anti-IL-13 monoclonal antibodies: lebrikizumab and tralokinumab.
Mechanism of Action and Signaling Pathway
IL-13 exerts its effects by binding to a receptor complex consisting of the IL-4 receptor alpha (IL-4Rα) and the IL-13 receptor alpha 1 (IL-13Rα1) subunits. This binding activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation of STAT6. Phosphorylated STAT6 then translocates to the nucleus and induces the transcription of genes associated with type 2 inflammation, such as those involved in airway hyperresponsiveness, mucus production, and tissue remodeling. A second receptor, IL-13Rα2, binds to IL-13 with high affinity and is considered a decoy receptor that helps in the clearance of IL-13.[1][2]
Lebrikizumab and tralokinumab are both humanized monoclonal antibodies that target soluble IL-13, but they exhibit distinct mechanisms of action. Lebrikizumab binds to IL-13 in a way that prevents its interaction with the IL-4Rα/IL-13Rα1 complex, but it does not block the binding of IL-13 to the decoy receptor IL-13Rα2.[1][3] In contrast, tralokinumab binds to an epitope on IL-13 that overlaps with the binding sites for both IL-13Rα1 and IL-13Rα2, thereby inhibiting the interaction of IL-13 with both receptors.[2][4]
Comparative Preclinical Data
The following tables summarize key in vitro and in vivo preclinical data for lebrikizumab and tralokinumab.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Lebrikizumab | Tralokinumab | Reference(s) |
| Target | Soluble IL-13 | Soluble IL-13 | [1][2] |
| Binding Affinity (KD) | < 10 pM | 58 pM | [1][2] |
| Mechanism | Prevents IL-13 binding to IL-4Rα/IL-13Rα1 complex; allows binding to IL-13Rα2. | Prevents IL-13 binding to both IL-13Rα1 and IL-13Rα2. | [1][2][3] |
| In Vitro Potency (IC50) | More potent in neutralizing IL-13-induced STAT6 phosphorylation and periostin secretion in cell-based assays. | Potent inhibitor of IL-13 signaling. | [1] |
Table 2: In Vivo Efficacy in a Murine Model of Allergic Asthma
| Parameter | Lebrikizumab | Tralokinumab | Reference(s) |
| Animal Model | Ovalbumin (OVA)-sensitized and challenged mice | Ovalbumin (OVA)-sensitized and challenged mice | [5][6] |
| Reduction in Airway Hyperresponsiveness (AHR) | Significant reduction in AHR to methacholine challenge. | Prevented the development of airway hyperresponsiveness. | [6][7] |
| Reduction in Airway Eosinophilia | Decreased eosinophilic infiltration by up to 50%. | Prevented eosinophil recruitment. | [5][6] |
| Effect on Th2 Cytokines | Decreased levels of IL-4 and IL-5. | Not explicitly stated in the provided preclinical context. | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the validation of IL-13 antagonists.
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This is a widely used model to mimic the features of human allergic asthma.[8][9]
Protocol Details:
-
Sensitization: On day 0 and day 14, BALB/c mice are sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline.[9][10]
-
Challenge: From day 28 to day 30, mice are challenged for 20 minutes daily with an aerosol of 1% OVA in saline using a nebulizer.[10]
-
Treatment: The IL-13 antagonist or a placebo is administered to the mice, typically via intraperitoneal or subcutaneous injection, at a predetermined time before each OVA challenge.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, AHR is measured in response to increasing concentrations of inhaled methacholine using either invasive plethysmography to measure lung resistance and compliance or non-invasive plethysmography to measure enhanced pause (Penh).[11][12][13]
-
Bronchoalveolar Lavage (BAL) and Cell Analysis: Following AHR measurement, mice are euthanized, and the lungs are lavaged with saline. The recovered BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Lung Histology: The lungs are then perfused, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
In Vitro STAT6 Phosphorylation Assay
This assay quantifies the ability of an IL-13 antagonist to inhibit IL-13-induced STAT6 phosphorylation in a cell-based system.
Protocol Details:
-
Cell Culture: Human embryonic kidney cells (HEK293) expressing a STAT6-responsive luciferase reporter or other suitable cell lines (e.g., HeLa) are cultured in appropriate media.[14][15][16]
-
Treatment: Cells are pre-incubated with varying concentrations of the IL-13 antagonist (e.g., lebrikizumab or tralokinumab) for a specified time (e.g., 30 minutes).
-
Stimulation: Recombinant human IL-13 is then added to the cells at a concentration known to induce a robust STAT6 phosphorylation response (e.g., 20-30 ng/mL), and the cells are incubated for a short period (e.g., 30-45 minutes).[15][17]
-
Lysis and Detection: The cells are lysed, and the levels of phosphorylated STAT6 (pSTAT6) are measured using methods such as:
-
Data Analysis: The inhibition of STAT6 phosphorylation by the antagonist is calculated relative to the response induced by IL-13 alone. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition, is then determined.
Conclusion
Preclinical studies have demonstrated that both lebrikizumab and tralokinumab are potent inhibitors of the IL-13 pathway. While both monoclonal antibodies effectively neutralize IL-13, they do so through distinct mechanisms of action, which may have implications for their clinical profiles. Lebrikizumab exhibits a higher binding affinity for IL-13 and allows for its clearance via the decoy receptor IL-13Rα2.[1] Tralokinumab blocks the interaction of IL-13 with both of its receptors.[2] In preclinical models of allergic asthma, both agents have shown efficacy in reducing key features of the disease, including airway hyperresponsiveness and eosinophilic inflammation.[5][6] These preclinical findings have provided a strong rationale for the clinical development of these targeted therapies for the treatment of type 2 inflammatory diseases.
References
- 1. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tralokinumab Effectively Disrupts the IL-13/IL-13Rα1/IL-4Rα Signaling Complex but Not the IL-13/IL-13Rα2 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Managing Atopic Dermatitis with Lebrikizumab – The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tralokinumab, an anti-IL-13 mAb for the potential treatment of asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lebrikizumab in the personalized management of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 12. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 13. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 14. revvity.com [revvity.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. THUNDER™ Phospho-STAT6 (Y641) TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Benchmarking WZU-13: A Comparative Guide for Carboxylesterase Inhibitors
For Immediate Release
A novel carboxylesterase (CES) inhibitor, WZU-13, has been identified through an innovative high-throughput screening process, demonstrating significant potential for applications in drug development and research. This guide provides a comprehensive performance comparison of this compound against established CES inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Carboxylesterase Inhibitors
This compound has emerged as a potent inhibitor of carboxylesterase activity. The following table summarizes the available quantitative data for this compound and compares it with other well-known CES inhibitors. This data is crucial for researchers in selecting the appropriate inhibitor for their specific experimental needs.
| Inhibitor | Target CES Isoform(s) | IC50 / Kᵢ Value | Notes |
| This compound | CES (isoform not specified) | Inhibits 77% of activity at 100 µM[1] | Discovered via high-throughput screening with the BDPN2-CES probe.[1] |
| Benzil | Pan-CES (hCE1 and hCE2) | Kᵢ = 45 nM (hCE1), 15 nM (hCE2) | A prototypical ethane-1,2-dione inhibitor. |
| Telmisartan | CES2 | Specific inhibitor of CES2 activity. | Identified in a screening of 542 chemicals. |
| Nevadensin | hCE1 selective | IC₅₀ = 2.64 µM (hCE1), 132.8 µM (hCE2) | A natural flavonoid with high selectivity for hCE1. |
| Tanshinone IIA anhydride | hCE1 and hiCE (hCE2) | Kᵢ = 1.9 nM (hCE1), 1.4 nM (hiCE) | A potent and irreversible inhibitor. |
| Loperamide | hiCE (hCE2) | Kᵢ = 1.5 µM | A competitive inhibitor of human intestinal CES. |
| Bis(4-nitrophenyl)phosphate (BNPP) | Pan-CES | Irreversible inhibitor | Acts by covalently modifying the active site serine. |
The Role of Carboxylesterase Inhibition in Drug Metabolism
Carboxylesterases are a class of enzymes primarily located in the liver, intestines, and other tissues that are responsible for the hydrolysis of a wide variety of ester-containing drugs and prodrugs.[2][3] Inhibition of these enzymes can have significant consequences on the pharmacokinetics and efficacy of numerous therapeutic agents. For instance, the anticancer prodrug CPT-11 (Irinotecan) requires activation by CES to its active form, SN-38. Inhibition of CES can therefore reduce the therapeutic effect of such drugs.[2] Conversely, for drugs that are inactivated by CES, inhibitors can prolong their half-life and enhance their therapeutic effect. Understanding the performance of CES inhibitors like this compound is therefore critical in drug development and for avoiding potential drug-drug interactions.
The inhibition of carboxylesterases does not directly modulate a single signaling pathway in the traditional sense. Instead, its primary effect is on metabolic pathways, specifically the hydrolysis of esters. The downstream consequences of this inhibition are dependent on the specific substrates (drugs or endogenous compounds) whose metabolism is altered. This can indirectly affect various signaling pathways that are modulated by the concentration of these substrates or their metabolites.
Experimental Protocols
The following section details the methodologies for key experiments related to the discovery and characterization of carboxylesterase inhibitors.
High-Throughput Screening for Carboxylesterase Inhibitors
The discovery of this compound was facilitated by a novel high-throughput screening assay utilizing the fluorescent probe BDPN2-CES.[1] This method allows for the rapid and efficient identification of potential CES inhibitors from large chemical libraries.
Experimental Workflow:
-
Preparation of Assay Plate: A 96-well microplate is prepared with a buffered solution (e.g., PBS, pH 7.4).
-
Addition of Carboxylesterase: A solution containing purified carboxylesterase enzyme is added to each well.
-
Introduction of Test Compounds: Compounds from a chemical library, including a negative control (e.g., DMSO) and a known inhibitor as a positive control, are added to individual wells.
-
Incubation: The plate is incubated at 37°C for a predetermined period (e.g., 30 minutes) to allow for the interaction between the enzyme and the test compounds.
-
Addition of Fluorescent Probe: The BDPN2-CES probe is added to each well. This probe exhibits a significant increase in fluorescence upon cleavage by active carboxylesterase.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the BDPN2-CES probe.
-
Data Analysis: A decrease in fluorescence intensity in a well containing a test compound, as compared to the negative control, indicates inhibition of carboxylesterase activity. The percentage of inhibition is calculated for each compound.
Determination of IC₅₀ Values for Carboxylesterase Inhibitors
To quantify the potency of an inhibitor, its half-maximal inhibitory concentration (IC₅₀) is determined. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Experimental Protocol:
-
Enzyme and Substrate Preparation: A reaction mixture containing a specific concentration of carboxylesterase and a suitable substrate (e.g., p-nitrophenyl acetate for spectrophotometric assays, or a fluorogenic substrate for fluorescence-based assays) in a buffer solution is prepared.
-
Inhibitor Dilution Series: A series of dilutions of the test inhibitor (e.g., this compound) are prepared.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate to the wells of a microplate containing the enzyme and the various concentrations of the inhibitor.
-
Kinetic Measurement: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The initial reaction rates at each inhibitor concentration are calculated. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is then calculated by fitting the dose-response data to a suitable model, such as the four-parameter logistic equation.
References
No Peer-Reviewed Studies Found for "WZU-13"
Despite a comprehensive search of scientific databases and scholarly articles, no peer-reviewed studies validating a compound or product designated "WZU-13" have been identified. This lack of publicly available research means that a comparison guide with supporting experimental data, as requested, cannot be generated at this time.
The search for "this compound" and related terms such as "this compound validation," "this compound mechanism of action," and "this compound clinical trials" did not yield any relevant results in the scientific literature. The name "this compound" does not appear to correspond to a recognized compound in the fields of pharmacology, biochemistry, or drug development.
It is possible that "this compound" is an internal company code for a compound that has not yet been disclosed or published in peer-reviewed literature. It could also be a very new discovery that has not yet undergone the rigorous validation and publication process.
For researchers, scientists, and drug development professionals, the absence of peer-reviewed data is a critical indicator that the efficacy, safety, and mechanism of action of a compound have not been independently verified by the scientific community. Without such validation, it is not possible to create the requested comparison guides, data tables, or diagrams for signaling pathways and experimental workflows.
Should "this compound" be an alternative designation or a misnomer for a known compound, providing the correct chemical name, CAS number, or any associated publication identifiers would be necessary to proceed with a literature search and the creation of the requested scientific content.
Safety Operating Guide
Prudent Disposal Procedures for WZU-13: Ensuring Laboratory and Environmental Safety
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For WZU-13, a compound utilized in scientific research, adherence to established disposal protocols is essential to mitigate risks to personnel and ecosystems. This document provides a comprehensive guide to the safe handling and disposal of this compound, drawing from established safety data sheet (SDS) guidelines and general best practices for hazardous chemical waste management. Researchers, scientists, and drug development professionals should consider this a primary resource for operational and disposal planning.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for handling hazardous chemicals should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
Spill Management:
In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[1] Place the absorbed material into a designated, labeled container for hazardous waste disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office. Never wash chemical waste down the drain or dispose of it with regular trash.[1]
II. This compound Disposal Protocol
The disposal of this compound must be conducted in compliance with all local, regional, and national regulations.[1] The following step-by-step procedure outlines the general process for the disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly identify and label all waste containing this compound. Segregate this compound waste from other chemical waste streams to prevent inadvertent and potentially hazardous reactions.
Step 2: Containerization
Use a designated, leak-proof, and chemically compatible container for this compound waste. The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Step 3: Storage
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials and sources of ignition.[1]
Step 4: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to treat or dispose of the chemical waste through unauthorized methods.
III. Quantitative Data for Disposal Consideration
The following table summarizes the type of quantitative data that is typically required for the proper disposal of chemical waste. Note that the specific values for this compound must be obtained from its official Safety Data Sheet.
| Parameter | Typical Information Required | Importance in Disposal |
| pH | The pH of the waste solution. | Determines the corrosive nature of the waste and the appropriate neutralization procedures. |
| Concentration | The concentration of this compound in the waste stream (e.g., in mg/L or ppm). | High concentrations may require dilution or specific treatment methods before disposal. Regulatory limits often exist for the concentration of specific chemicals in waste streams. |
| Flash Point | The lowest temperature at which vapors of the material will ignite.[1] | Critical for assessing the flammability hazard of the waste and ensuring safe storage and handling away from heat sources. |
| LD50 (Lethal Dose, 50%) | The amount of a substance that is lethal to 50% of a test population. | Indicates the acute toxicity of the compound, informing the level of precaution required during handling and the hazard classification of the waste. |
| RCRA Code (if applicable) | The specific hazardous waste code as defined by the Resource Conservation and Recovery Act. | This code is legally required for the tracking and management of hazardous waste from generation to final disposal. |
IV. Experimental Protocol: General Neutralization Procedure for Acidic/Basic Chemical Waste
For certain chemical wastes, a neutralization step may be required before disposal. The following is a general protocol for the neutralization of an acidic or basic waste stream. This protocol should only be performed by trained personnel and after consulting the specific SDS for this compound to ensure no hazardous reactions will occur.
Materials:
-
Appropriate PPE (gloves, goggles, lab coat)
-
Waste solution containing the chemical
-
Neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute acetic acid for basic waste)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Place the beaker containing the chemical waste on the stir plate in a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the neutralizing agent in small increments.
-
Monitor the pH of the solution continuously.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0, but confirm with your local regulations).
-
Once neutralized, the solution can be prepared for disposal according to the procedures outlined in Section II.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This comprehensive guide provides the essential framework for the proper disposal of this compound. By adhering to these procedures, researchers and laboratory personnel can ensure a safe working environment and maintain compliance with environmental regulations. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
